8-O-Methyl-urolithin C
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H10O5 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
3,9-dihydroxy-8-methoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C14H10O5/c1-18-13-6-10-9(5-11(13)16)8-3-2-7(15)4-12(8)19-14(10)17/h2-6,15-16H,1H3 |
InChI Key |
VSSKAHKUAQIXLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C3=C(C=C(C=C3)O)OC(=O)C2=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Natural Sources of 8-O-Methyl-urolithin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of 8-O-Methyl-urolithin C, a significant metabolite in the study of dietary polyphenols. This document details its metabolic origins, dietary precursors, and the methodologies for its analysis, adhering to a technical format for a scientific audience.
Introduction: The Metabolic Origin of this compound
This compound is not a compound naturally present in food sources. Instead, it is a phase II metabolite of Urolithin C. Urolithins are a class of dibenzo[b,d]pyran-6-one derivatives that are the end products of the gut microbiota's transformation of ellagitannins (ETs) and ellagic acid (EA)[1]. These precursors are abundant in various fruits, nuts, and seeds. Following the consumption of ET- and EA-rich foods, these compounds undergo extensive metabolism by the gut microflora to produce a series of urolithins, including Urolithin C. Once absorbed, Urolithin C can be further metabolized in the body, primarily in the liver, through phase II enzymatic reactions such as glucuronidation, sulfation, and methylation to form compounds like this compound[2][3][4]. The methylation is likely catalyzed by catechol-O-methyltransferase (COMT)[4].
Dietary Precursors: Ellagitannins and Ellagic Acid
The primary natural sources leading to the in vivo production of this compound are foods rich in its precursors, ellagitannins and ellagic acid.
-
Ellagitannins (ETs): These are complex hydrolyzable tannins that release ellagic acid upon hydrolysis in the gut.
-
Ellagic Acid (EA): This polyphenol is also present in its free form in some plant-based foods.
The conversion of these precursors to urolithins is highly dependent on the individual's gut microbiome composition, leading to different urolithin metabotypes (UM-A, UM-B, and UM-0)[1]. The production of Urolithin C is a key intermediate step in these metabolic pathways.
Quantitative Data of Precursors in Natural Sources
The concentration of ellagitannins and ellagic acid varies significantly among different food sources. The following table summarizes the quantitative data for some of the most potent precursors.
| Food Source | Precursor Analyzed | Concentration | Reference(s) |
| Pomegranate | |||
| - Juice (commercial) | Ellagitannins (as punicalagin) | >2 g/L | [5] |
| - Peels | Punicalagins | 150-500 mg/100 g (fresh weight) | [6] |
| - Peels | Ellagic Acid | 15-65 mg/100 g (fresh weight) | [6] |
| - Extracts | Ellagitannins (hydrolysis products) | 150–750 mg/g | [7] |
| Walnuts | |||
| - Pellicle | Ellagitannins (total) | 23.9–39.8 mg/g (fresh weight) for casuarin/casuarictin isomer 1; 22.1–35.9 mg/g (fresh weight) for castalagin/vescalagin isomer 2; 18.4–27.9 mg/g (fresh weight) for tellimagrandin I isomer 3 | [8] |
| - Pellicle | Ellagic Acid | 128.98 mg/100 g | [8] |
| - Kernel | Ellagic Acid | 5.90 mg/100 g | [8] |
| Raspberries | |||
| - Red Raspberry | Ellagitannins and Ellagic Acid | Not specified in the provided search results |
Metabolic Pathway from Dietary Precursors to this compound
The transformation of dietary ellagitannins to this compound is a multi-step process involving both gut microbial and human host enzymes. The following diagram illustrates this pathway.
Caption: Metabolic pathway of dietary ellagitannins to this compound.
Experimental Protocols for Urolithin Analysis
The identification and quantification of urolithins, including their methylated forms, in biological samples require sophisticated analytical techniques. A typical workflow is outlined below.
For Urine Samples: A simple "dilute and shoot" method is often employed.
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet any precipitate.
-
Transfer an aliquot of the supernatant to a clean tube.
-
Add an internal standard solution (e.g., 6,7-dihydroxycoumarin).
-
Dilute with an appropriate solvent (e.g., methanol or water).
-
Filter the diluted sample through a 0.22 µm filter prior to injection[9][10].
For Plasma Samples: Protein precipitation is a necessary step.
-
To a plasma sample, add a 3-fold volume of cold acetonitrile containing an internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis[11].
For Fecal Samples: Homogenization and extraction are required.
-
Homogenize 1 g of feces with 10 mL of a solvent mixture such as MeOH/DMSO/H₂O (40:40:20) with 0.1% HCl using a high-speed homogenizer.
-
Centrifuge the homogenate at 5000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm PVDF filter before analysis[10].
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This is the gold standard for urolithin analysis due to its high sensitivity and selectivity[9].
-
Column: A reversed-phase C18 column is typically used (e.g., Poroshell 120 EC-C18, 3 x 100 mm, 2.7 µm)[10].
-
Mobile Phase: A gradient elution with water containing 0.5% formic acid (A) and acetonitrile (B) is common[10].
-
Flow Rate: A typical flow rate is 0.5 mL/min[10].
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM) for quantification of specific urolithins and their metabolites.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the analysis of urolithins from biological samples.
Caption: A generalized experimental workflow for urolithin analysis.
Conclusion
This compound is a significant biomarker of the complex interplay between diet, gut microbiota, and host metabolism. Its natural sources are indirect, originating from the dietary intake of ellagitannins and ellagic acid from foods like pomegranates, walnuts, and raspberries. Understanding the metabolic pathway and having robust analytical methods are crucial for research into the bioavailability and health effects of these dietary polyphenols. This guide provides the foundational technical information for scientists and professionals in this field to further their research and development efforts.
References
- 1. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Absorption and Metabolism of Urolithin A and Ellagic Acid in Mice and Their Cytotoxicity in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Influence of Ellagitannins Extracted by Pomegranate Fruit on Disulfide Isomerase PDIA3 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Insights into the Biological Effects and Antioxidant Activity of Walnut (Juglans regia L.) Ellagitannins: A Systematic Review [mdpi.com]
- 9. walnuts.org [walnuts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Urolithins and Their Precursors Ellagic Acid and Ellagitannins: Natural Sources, Extraction and Methods for Their Determination [mdpi.com]
8-O-Methyl-urolithin C: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithins, the gut microbial metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant attention for their potential health benefits. Among these, the methylated forms are of particular interest due to their modified physicochemical properties which may influence bioavailability and biological activity. This technical guide provides a comprehensive overview of 8-O-Methyl-urolithin C, a specific methylated derivative of Urolithin C. It details its discovery, outlines a plausible synthesis pathway based on related compounds, and summarizes its biological activities with a focus on its anti-inflammatory and anti-cancer properties. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Discovery and Natural Occurrence
Urolithins are the final products of the transformation of ellagic acid by the gut microbiota. This process involves a series of enzymatic reactions including lactone ring cleavage, decarboxylation, and successive dehydroxylations. Urolithin C (3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-one) is a key intermediate in this metabolic cascade.
While Urolithin C is a known gut microbial metabolite, the direct discovery of this compound in biological systems has not been extensively documented in the available literature. It is plausible that it exists as a phase II metabolite, where the hydroxyl group at the 8-position of Urolithin C is methylated by catechol-O-methyltransferase (COMT), an enzyme prevalent in the liver and other tissues. The presence of methylated urolithins, such as 8-methyl-O-urolithin A and 8,9-dimethyl-O-urolithin C, has been reported in studies investigating the bioactivity of ellagitannin metabolites. The existence of this compound as a synthesized compound is confirmed by its availability from chemical suppliers.
Synthesis Pathway
A regioselective synthesis of this compound has not been explicitly detailed in the reviewed literature. However, based on the synthesis of structurally similar compounds, such as 8,9-di-O-Methyl-urolithin C, a plausible synthetic route can be proposed. The key reaction is a copper-catalyzed Ullmann condensation to form the dibenzo[b,d]pyran-6-one core, followed by selective methylation.
Proposed Synthesis of this compound:
The synthesis would likely start from a suitably protected 2-bromobenzoic acid derivative and a resorcinol derivative. To achieve regioselective methylation at the 8-position, protecting group strategies would be essential.
Logical Flow of the Proposed Synthesis:
Chemical structure and properties of 8-O-Methyl-urolithin C.
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-O-Methyl-urolithin C, a methylated derivative of the gut microbiota metabolite Urolithin C, is a member of the urolithin family of compounds. Urolithins are the end products of the metabolism of ellagitannins, which are abundant in various fruits and nuts. Emerging research has highlighted the potential therapeutic properties of urolithins, including anti-inflammatory, antioxidant, and anti-cancer activities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on experimental data and methodologies relevant to researchers in the field of drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 3,9-dihydroxy-8-methoxy-6H-dibenzo[b,d]pyran-6-one. Its structure features a dibenzopyranone core with hydroxyl groups at positions 3 and 9, and a methoxy group at position 8.
Table 1: Physicochemical Properties of this compound and Related Urolithins
| Property | This compound | Urolithin A | Urolithin C |
| IUPAC Name | 3,9-dihydroxy-8-methoxy-6H-benzo[c]chromen-6-one[1] | 3,8-dihydroxy-6H-dibenzo[b,d]pyran-6-one | 3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-one |
| Molecular Formula | C₁₄H₁₀O₅[1] | C₁₃H₈O₄ | C₁₃H₈O₅ |
| Molecular Weight ( g/mol ) | 258.05[1] | 228.20 | 244.20 |
| Melting Point (°C) | Data not available | >300 | Data not available |
| Boiling Point (°C) | Data not available | Data not available | Data not available |
| Solubility | Poorly soluble in water. | Soluble in DMSO (≥ 10.96 mM) and other organic solvents.[2] | Data not available |
| pKa (predicted) | Data not available | ~7.6 (predicted for the most acidic hydroxyl group) | Data not available |
Synthesis
Experimental Protocol: Synthesis of 8,9-di-O-Methyl-urolithin C (Adapted)
This protocol describes a two-step synthesis of 8,9-di-O-Methyl-urolithin C, which can be modified to yield this compound by using a starting material with a different methylation pattern.
Step 1: Ullmann Condensation
-
A mixture of 2-bromo-4,5-dimethoxybenzoic acid and resorcinol is prepared in an aqueous solution of sodium hydroxide.
-
The reaction mixture is heated to reflux for 1 hour.
-
A catalytic amount of copper(II) sulfate is added, and the reflux is continued for a short period (e.g., 10 minutes).
-
The reaction is then acidified, and the resulting precipitate is collected by filtration.
Step 2: Lactonization
-
The crude product from Step 1 is heated in a suitable solvent to facilitate intramolecular cyclization and the formation of the lactone ring of the dibenzopyranone core.
-
The final product, 8,9-di-O-Methyl-urolithin C, is then purified using standard techniques such as recrystallization or column chromatography.
Caption: General workflow for the synthesis of a di-methylated urolithin C derivative.
Biological Activity and Signaling Pathways
The biological activities of this compound have not been as extensively studied as those of its parent compound, Urolithin C, or other common urolithins like Urolithin A and B. However, based on the available literature for related compounds, several potential areas of biological activity can be inferred and are being actively investigated.
A study investigating the antioxidant activity of various urolithins found that methylated urolithins did not exhibit antioxidant activity in the specific cell-based assay used. This suggests that the free hydroxyl groups on the urolithin scaffold are crucial for this particular biological function.
Research on Urolithin C has demonstrated its potential in cancer therapy and in modulating key cellular signaling pathways.
Anti-Cancer Activity of Urolithin C
Urolithin C has been shown to inhibit the proliferation of various cancer cell lines.
Table 2: In Vitro Anti-Cancer Activity of Urolithin C
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| RKO | Colorectal Cancer | 28.81 | 72 | [3] |
| HCT116 | Colorectal Cancer | 23.06 | 72 | [3] |
| DLD1 | Colorectal Cancer | 14.7 | 72 | [3] |
Signaling Pathways Modulated by Urolithin C
-
AKT/mTOR Pathway: Urolithin C has been found to suppress the progression of colorectal cancer by blocking the AKT/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
-
NF-κB Signaling Pathway: Urolithin C has been shown to suppress inflammation by blocking the NF-κB signaling pathway in lipopolysaccharide-induced RAW 264.7 macrophages.[4] The NF-κB pathway is a key mediator of the inflammatory response.
Caption: Signaling pathways potentially modulated by Urolithin C.
Experimental Protocols
Detailed experimental protocols for assessing the biological activity of urolithins are crucial for reproducible research. Below are generalized protocols adapted from studies on Urolithin C.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Lysis: After treatment with the test compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and then incubate with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, NF-κB).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Caption: General experimental workflow for assessing the biological activity of this compound.
Conclusion and Future Directions
This compound represents an intriguing molecule within the promising class of urolithins. While current research provides a solid foundation regarding its chemical nature and potential biological relevance based on related compounds, further investigation is imperative. Future research should focus on elucidating the specific physicochemical properties of this compound, developing optimized and detailed synthesis protocols, and, most importantly, conducting comprehensive in vitro and in vivo studies to determine its specific biological activities and the underlying molecular mechanisms. The exploration of its effects on key signaling pathways, such as the AKT/mTOR and NF-κB pathways, will be crucial in defining its therapeutic potential for diseases like cancer and inflammatory conditions. Such dedicated research will be instrumental for its potential translation into novel therapeutic agents.
References
- 1. This compound | CAS 713519-19-8 | LGC Standards [lgcstandards.com]
- 2. Urolithins’ interaction with hepatocyte growth factor receptor: a mechanistic basis for anticancer activity in gastric adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Methylated Urolithins: A Technical Guide for Researchers
October 25, 2025
Abstract
Urolithins, the gut microbial metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant scientific interest for their diverse biological activities. While the effects of major urolithins like Urolithin A and B are increasingly documented, their methylated derivatives are emerging as potent bioactive molecules with distinct therapeutic potential. This technical guide provides an in-depth overview of the biological activities of methylated urolithins, with a focus on their anti-inflammatory, anticancer, and neuroprotective effects. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways modulated by these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic applications of methylated urolithins.
Introduction
Ellagitannins are a class of polyphenols that are poorly absorbed in the small intestine. Upon reaching the colon, they are metabolized by the gut microbiota into ellagic acid, which is further transformed into a series of urolithins. These urolithins can undergo phase II metabolism, including methylation, glucuronidation, and sulfation, leading to the formation of various derivatives.[1] Methylated urolithins, such as methyl-urolithin A (mUA) and methyl-urolithin B, have demonstrated significant biological activities, often exhibiting unique or enhanced effects compared to their non-methylated counterparts.[1][2] This guide focuses on the current understanding of the biological activities of these methylated metabolites.
Quantitative Data on the Biological Activity of Methylated Urolithins
The following tables summarize the available quantitative data on the biological activities of methylated urolithins, providing a comparative overview of their efficacy in various experimental models.
Table 1: Anticancer Activity of Methylated Urolithins
| Compound | Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Methyl-urolithin A (mUA) | DU145 (Prostate Cancer) | Cell Viability | Not specified, but suppressed viability | [3] |
| Urolithin B (precursor) | MCF-7 (Breast Cancer) | Antiestrogenic Activity | Lower IC50 than many phytoestrogens | [4] |
| Urolithin B (precursor) | HKB-11 (Lymphoma) | Antiproliferative | IC50: 87.56 µM | [5] |
Table 2: Anti-inflammatory Activity of Methylated Urolithins
| Compound | Cell Model | Effect | Effective Concentration | Reference |
| Methylated Urolithin A (mUA) | Aging Mice | Alleviated neuroinflammation | Not specified | [6] |
| Urolithin B (precursor) | LPS-induced RAW 264.7 Macrophages | Suppression of NF-κB | Not specified | [7] |
| Urolithin C (precursor) | LPS-induced RAW 264.7 Macrophages | Inhibition of NF-κB translocation | 25 µg/mL | [8] |
Table 3: Neuroprotective Activity of Methylated Urolithins
| Compound | Model | Effect | Effective Concentration | Reference |
| Methyl-urolithin B | C. elegans (Alzheimer's model) | Protective against amyloid β(1-42) induced neurotoxicity | Not specified | [2] |
| Methylated Urolithin A (mUA) | D-galactose-induced aging mice | Mitigated cognitive impairment | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently used to assess the biological activity of methylated urolithins.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[9]
-
Compound Treatment: Prepare various concentrations of methylated urolithins in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.[9]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.
Western Blot Analysis for PI3K/Akt Pathway Proteins
Western blotting is used to detect specific proteins in a sample. This protocol is tailored for analyzing the effects of methylated urolithins on the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway.
Protocol:
-
Cell Lysis: After treating cells with methylated urolithins for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10% or 12%) and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt overnight at 4°C with gentle agitation. Typical antibody dilutions range from 1:1000 to 1:2000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
NF-κB Activation Assay (Luciferase Reporter Assay)
The NF-κB luciferase reporter assay is a common method to quantify the activation of the NF-κB signaling pathway.[14][15]
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T or a relevant cancer cell line) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. Seed the transfected cells into a 96-well plate.[15]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of methylated urolithins for a specified duration.
-
Stimulation: Induce NF-κB activation by treating the cells with a known stimulus, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for the final hours of the experiment. Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the methylated urolithin is determined by comparing the normalized luciferase activity in treated cells to that in stimulated, vehicle-treated cells.
Signaling Pathways Modulated by Methylated Urolithins
Methylated urolithins exert their biological effects by modulating key intracellular signaling pathways, primarily the PI3K/Akt/mTOR and NF-κB pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[16] Its dysregulation is frequently observed in cancer. Methylated urolithin A (mUA) has been shown to suppress the viability of DU145 human prostate cancer cells by targeting this pathway.[3] mUA treatment leads to a decrease in the phosphorylation of Akt, a central kinase in this pathway.[3]
Caption: PI3K/Akt/mTOR pathway inhibition by methylated urolithin A.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating the immune and inflammatory responses.[17] Chronic activation of this pathway is associated with various inflammatory diseases and cancer. Urolithin B has been shown to mitigate cholestatic liver injury by modulating the crosstalk between PPARα, Nrf2, and NF-κB signaling pathways.[7][18]
Caption: NF-κB pathway inhibition by methylated urolithin B.
Conclusion
Methylated urolithins represent a promising class of bioactive compounds with significant therapeutic potential. Their ability to modulate key signaling pathways involved in cell proliferation, inflammation, and neuroprotection underscores their importance in the development of novel therapeutic strategies for a range of diseases, including cancer and neurodegenerative disorders. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research in this exciting field. Future studies should focus on elucidating the precise molecular targets of different methylated urolithins and on evaluating their efficacy and safety in preclinical and clinical settings.
References
- 1. Immunomodulatory Role of Urolithin A on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Pomegranate's Neuroprotective Effects against Alzheimer's Disease Are " by Tao Yuan, Hang Ma et al. [digitalcommons.uri.edu]
- 3. Methylated urolithin A, the modified ellagitannin-derived metabolite, suppresses cell viability of DU145 human prostate cancer cells via targeting miR-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of urolithin B-Loaded mesoporous silica nanoparticles modified with graphene quantum Dots against MCF-7 breast Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methylated urolithin A, mitigates cognitive impairment by inhibiting NLRP3 inflammasome and ameliorating mitochondrial dysfunction in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Gut Microbiota Metabolite Urolithin B Mitigates Cholestatic Liver Injury in Mice via Modulating the Crosstalk Between PPARα, Nrf2, and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Urolithin A, a novel natural compound to target PI3K/AKT/mTOR pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. resources.amsbio.com [resources.amsbio.com]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. The gut microbiota metabolite urolithin A inhibits NF-κB activation in LPS stimulated BMDMs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Pharmacokinetics and Bioavailability of 8-O-Methyl-urolithin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithins, the gut microbial metabolites of ellagitannins found in pomegranates, berries, and nuts, are gaining significant attention for their potential health benefits. Among them, Urolithin C and its derivatives are of particular interest. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics, bioavailability, and relevant signaling pathways of 8-O-Methyl-urolithin C. While direct pharmacokinetic data for this specific methylated metabolite remains limited, this guide synthesizes available information on its parent compound, Urolithin C, and other urolithins to provide a predictive framework for researchers. Detailed experimental protocols for pharmacokinetic analysis and diagrams of key signaling pathways are included to facilitate further investigation into this promising bioactive compound.
Introduction
Urolithins are a class of dibenzo[b,d]pyran-6-one derivatives produced by the human gut microbiota from the metabolism of ellagitannins and ellagic acid. These compounds are more bioavailable than their precursors and are thought to be responsible for many of the health benefits associated with ellagitannin-rich foods[1]. Urolithin C (3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-one) is a key intermediate in the urolithin metabolic pathway. Following absorption, urolithins can undergo phase II metabolism, including methylation, glucuronidation, and sulfation[1]. The presence of a methylated form of Urolithin C, specifically "Uro-C methyl ether glur," has been detected in human urine, confirming its formation in vivo. This guide focuses on the 8-O-methylated form of Urolithin C, a specific metabolite that warrants further investigation for its pharmacokinetic profile and biological activity.
Pharmacokinetics and Bioavailability
Direct pharmacokinetic studies on this compound are not yet available in the published literature. However, data from its parent compound, Urolithin C, and general principles of urolithin metabolism provide valuable insights.
Absorption and Metabolism
Ellagitannins are hydrolyzed to ellagic acid in the gut, which is then metabolized by the gut microbiota to form a series of urolithins, including Urolithin D, Urolithin C, Urolithin A, and Urolithin B[2]. Urolithin C is produced in the proximal intestine[3]. Once formed, urolithins are absorbed and can undergo phase II metabolism in the enterocytes and liver. This includes methylation, a reaction catalyzed by catechol-O-methyltransferase (COMT)[3]. The presence of this compound suggests that the hydroxyl group at the C-8 position of Urolithin C is a substrate for methylation. Following methylation, the compound can be further conjugated with glucuronic acid or sulfate before entering systemic circulation.
Pharmacokinetic Parameters (A Predictive Overview)
While specific data for this compound is lacking, the pharmacokinetic parameters of the parent Urolithin C have been studied in rats following intraperitoneal administration. These values can serve as a baseline for estimating the pharmacokinetic profile of its methylated derivative. Methylation can alter the lipophilicity and size of a molecule, which may influence its distribution and elimination.
Table 1: Pharmacokinetic Parameters of Urolithin C in Male Wistar Rats (10 mg/kg, intraperitoneal administration) [4][5]
| Parameter | Value |
| Half-life (t½) | 11.3 h |
| Total Clearance (CL/F) | 3.41 L/h/kg |
| Initial Volume of Distribution (V₁/F) | 0.831 L/kg |
| Steady-State Volume of Distribution (Vss/F) | 55.6 L/kg |
It is important to note that oral bioavailability of urolithins can be variable and is influenced by factors such as gut microbiota composition[6].
Experimental Protocols
The following protocols are based on established methods for the analysis of urolithins and can be adapted for the study of this compound.
Animal Pharmacokinetic Study Workflow
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Quantification of this compound in Biological Samples
This protocol is adapted from methods used for the quantification of other urolithins in plasma[3][7].
3.2.1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar, stable isotope-labeled compound).
-
Add 300 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3.2.2. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by direct infusion of the synthesized compound.
Signaling Pathways
While the specific signaling pathways modulated by this compound have not been elucidated, studies on its parent compound, Urolithin C, and other urolithins provide strong indications of its potential biological targets.
Anti-inflammatory Effects via NF-κB Pathway
Urolithin C has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is plausible that this compound shares this mechanism.
References
- 1. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Relevance of Urolithins, Intestinal Metabolites of Ellagitannin-Rich Food: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Urolithin C | Calcium Channel | IGF-1R | TargetMol [targetmol.com]
- 6. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
In Vivo Metabolism and Degradation of 8-O-Methyl-urolithin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithins, the gut microbiota-derived metabolites of dietary ellagitannins and ellagic acid, have garnered significant scientific interest for their potential health benefits. Among these, Urolithin C and its derivatives are subjects of ongoing research. This technical guide provides a comprehensive overview of the current understanding of the in vivo metabolism and degradation of urolithins, with a specific focus on the formation and fate of 8-O-Methyl-urolithin C. While direct in vivo studies on this compound are limited, this document synthesizes available data on its precursor, Urolithin C, and the general pathways of urolithin methylation to provide a robust framework for researchers. This guide includes detailed experimental protocols, quantitative pharmacokinetic data, and visual representations of metabolic and experimental workflows to facilitate further investigation in this field.
Introduction
Urolithins are a class of dibenzopyran-6-one derivatives produced by the human and animal gut microbiota from the metabolism of ellagitannins and ellagic acid, which are abundant in various fruits, nuts, and seeds.[1][2] These metabolites are significantly better absorbed than their precursors and are considered to be the primary bioactive compounds responsible for the health effects associated with ellagitannin-rich foods.[1] The production of different urolithins, such as Urolithin A, B, and C, varies between individuals based on their unique gut microbiome composition, leading to the concept of "urolithin metabotypes".[2]
Urolithin C (3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-one) is a key intermediate in the urolithin metabolic pathway.[3] Following its formation in the colon, Urolithin C can be further metabolized, including through methylation, to form derivatives such as this compound. Methylation is a crucial phase II metabolic reaction that can alter the bioavailability, bioactivity, and clearance of xenobiotics. This guide will delve into the known aspects of Urolithin C's in vivo journey and the evidence-based extrapolation to the metabolism of this compound.
In Vivo Metabolism of Urolithin C and Formation of this compound
The in vivo metabolism of Urolithin C is a multi-step process that begins with its formation from ellagic acid by the gut microbiota and is followed by absorption and systemic phase II metabolism.
Gut Microbiota-Mediated Formation of Urolithin C
Ellagic acid, released from dietary ellagitannins, undergoes a series of dehydroxylation reactions catalyzed by gut bacteria to form various urolithin intermediates. The transformation of ellagic acid to Urolithin C involves the sequential removal of hydroxyl groups.[3][4]
Absorption and Phase II Metabolism
Once formed in the colon, Urolithin C is absorbed into the systemic circulation. In the intestinal epithelium and subsequently in the liver, it undergoes extensive phase II metabolism, primarily glucuronidation and sulfation.[1]
Methylation of Urolithin C
The presence of a catechol-like dihydroxy structure on the Urolithin C molecule makes it a potential substrate for methylation. While direct enzymatic studies on Urolithin C methylation are scarce, the presence of methylated urolithins in vivo strongly suggests this metabolic pathway.[5] The primary enzyme responsible for the methylation of catechols in the body is Catechol-O-methyltransferase (COMT).[6] It is highly probable that COMT is involved in the O-methylation of Urolithin C to form this compound and other methylated isomers.
Signaling Pathways
The following diagram illustrates the general metabolic pathway from ellagic acid to Urolithin C and its subsequent phase II metabolism, including the proposed methylation to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 3. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive release and modulation of urolithin metabotype A phenotype gut microbiota during in vitro digestion and fermentation of ellagic acid-rich fruit polyphenols - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Catechol-O-Methyltransferase (COMT)-mediated methylation metabolism of endogenous bioactive catechols and modulation by endobiotics and xenobiotics: importance in pathophysiology and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Enigma of 8-O-Methyl-urolithin C: A Mechanistic Whitepaper
For Immediate Release
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Urolithins, the gut microbiota-derived metabolites of ellagitannins, have garnered significant scientific interest for their potential therapeutic properties. Among these, Urolithin C and its derivatives are emerging as molecules of interest. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 8-O-Methyl-urolithin C at a cellular level. Due to the limited direct research on this specific methylated form, this paper draws upon the established biological activities of its parent compound, Urolithin C, and other relevant methylated urolithins to infer its potential cellular and molecular targets. This guide summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a foundational resource for researchers in the field.
Introduction
Ellagitannins, found in pomegranates, berries, and nuts, are metabolized by the gut microbiota into a series of compounds known as urolithins.[1] These metabolites are considered to be the primary bioactive molecules responsible for the health benefits associated with ellagitannin-rich foods.[2] Urolithins, including Urolithin A, B, and C, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4] Methylation of urolithins is a key metabolic step that can influence their bioavailability and biological activity. This document focuses on the potential cellular mechanisms of this compound, providing a detailed examination of the available evidence and logical inferences based on related compounds.
Inferred Cellular Mechanisms of Action
Direct experimental evidence for the cellular mechanism of action of this compound is scarce. However, based on the activities of Urolithin C and other methylated urolithins, several key pathways can be postulated.
Anti-Inflammatory Activity
Urolithin C has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5][6] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes. It is plausible that this compound retains this anti-inflammatory capacity.
Key Inferred Actions:
-
Suppression of pro-inflammatory gene expression.[5]
-
Inhibition of the translocation of the NF-κB p65 subunit to the nucleus.[5]
Anticancer Activity
Urolithin C has demonstrated anticancer properties in various cancer cell lines.[3][7] The primary mechanisms identified are the induction of apoptosis and the inhibition of key cell survival and proliferation pathways.
-
Induction of Apoptosis: Urolithin C has been observed to induce apoptosis through a mitochondria-mediated pathway.[8][9] This involves the stimulation of reactive oxygen species (ROS) formation, leading to an imbalance in the Bcl-2/Bax ratio and subsequent activation of the caspase cascade.[8]
-
Inhibition of AKT/mTOR Pathway: In colorectal cancer cells, Urolithin C has been shown to suppress cancer progression by inhibiting the AKT/mTOR signaling pathway.[10][11] This pathway is crucial for cell growth, proliferation, and survival.
Modulation of Ion Channels
A specific mechanism identified for Urolithin C is its role as a glucose-dependent activator of insulin secretion through the modulation of L-type Ca2+ channels.[12][13] It acts as an opener for these channels, enhancing Ca2+ influx.[12] This activity suggests a potential role in metabolic regulation.
Quantitative Data Summary
The following tables summarize the available quantitative data for Urolithin C, which may serve as a reference for predicting the potency of this compound.
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| Urolithin C | LNCaP | Antiproliferation | 35.2 ± 3.7 | [3] |
| Urolithin C | DLD1 | Antiproliferation (72h) | 14.7 | [10][11] |
| Urolithin C | HCT116 | Antiproliferation (72h) | 23.06 | [10][11] |
| Urolithin C | RKO | Antiproliferation (72h) | 28.81 | [10][11] |
| Urolithin C | HL-60 | Antioxidant (DCFH-DA) | 0.16 | [7] |
| 8-O-Methylated Urolithins | HL-60 | Antioxidant (DCFH-DA) | No activity | |
| Table 1: In Vitro Efficacy of Urolithin C and its Methylated Derivatives |
Experimental Protocols
Detailed experimental protocols for the key assays cited are provided below to facilitate the design of future studies on this compound.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., LNCaP, DLD1, HCT116, RKO) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., Urolithin C) for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, Bcl-2, Bax, Caspase-3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Antioxidant Activity Assay (DCFH-DA)
-
Cell Seeding and Treatment: Seed HL-60 cells and treat with the test compounds.
-
PMA Stimulation: Induce oxidative stress by treating the cells with phorbol-12-myristate-13 acetate (PMA).
-
DCFH-DA Staining: Incubate the cells with 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits ROS production by 50%.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the action of Urolithin C, which are hypothesized to be relevant for this compound.
Caption: Inferred Anti-inflammatory Signaling Pathway of Urolithin C.
Caption: Inferred Anticancer Mechanisms of Urolithin C.
Caption: Inferred Modulation of L-type Ca2+ Channels by Urolithin C.
Conclusion and Future Directions
While the direct mechanism of action for this compound remains to be fully elucidated, the existing data on Urolithin C provides a strong foundation for future research. The anti-inflammatory and anticancer activities of Urolithin C, mediated through the NF-κB and AKT/mTOR pathways respectively, represent promising avenues of investigation for its methylated counterpart. Notably, the lack of antioxidant activity observed for methylated urolithins in one study suggests that this may not be a primary mechanism for this subclass of compounds.
Future research should focus on:
-
Directly assessing the anti-inflammatory and anticancer efficacy of this compound in relevant cell models.
-
Investigating the impact of methylation on the modulation of L-type Ca2+ channels.
-
Conducting comprehensive pharmacokinetic and bioavailability studies of this compound.
-
Utilizing molecular docking and other computational methods to predict and validate molecular targets.
This whitepaper serves as a catalyst for further exploration into the therapeutic potential of this compound, highlighting the critical need for dedicated research to unlock its full pharmacological profile.
References
- 1. The ellagitannin metabolite urolithin C is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urolithin C, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 4. NF-κB-dependent anti-inflammatory activity of urolithins, gut microbiota ellagic acid-derived metabolites, in human col… [ouci.dntb.gov.ua]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Urolithin C suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Urolithin C, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway [agris.fao.org]
- 10. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 11. Design, synthesis and biological evaluation of novel urolithin derivatives targeting liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Design, synthesis and biological activity of 8-hydroxy modified urolithin A derivatives as phosphodiesterase type II (PDE2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary In Vitro Studies on 8-O-Methyl-urolithin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins are a class of bioactive compounds that are metabolites of ellagic acid and ellagitannins, which are found in various fruits and nuts. Produced by the gut microbiota, these compounds have garnered significant interest in the scientific community for their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Among the various urolithin derivatives, 8-O-Methyl-urolithin C is a specific methylated form that is the focus of ongoing research. This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on this compound and its parent compound, Urolithin C, to support further research and drug development efforts. The guide details the experimental protocols used to evaluate its biological activities and presents the available quantitative data in a structured format. Additionally, it includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on Urolithin C and its methylated derivatives. It is important to note that specific quantitative data for this compound is limited in the currently available literature. Therefore, data for the closely related 8,9-di-O-Methyl-urolithin C and the parent compound Urolithin C are included for comparative purposes.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | Concentration | Inhibition/Effect | Reference |
| Urolithin C | Elastase Release | Human Neutrophils | 5 µM | 39.0 ± 15.9% inhibition | [1] |
| Urolithin C | Myeloperoxidase Release | Human Neutrophils | 20 µM | 63.8 ± 8.6% inhibition | [1] |
| 8,9-di-O-Methyl-urolithin C | Elastase Release | Human Neutrophils | 20 µM | 28.7 ± 16.3% inhibition | [1] |
| Urolithin C | Protein Denaturation (Egg Albumin) | - | Not Specified | 84.64% suppression | [2] |
| Urolithin C | Protein Denaturation (Bovine Serum Albumin) | - | Not Specified | 76.05% suppression | [2] |
Table 2: Anticancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |
| Urolithin C | RKO | Colorectal Cancer | 28.81 | 72 h | [3] |
| Urolithin C | HCT116 | Colorectal Cancer | 23.06 | 72 h | [3] |
| Urolithin C | DLD1 | Colorectal Cancer | 14.7 | 72 h | [3] |
| Urolithin C | LNCaP | Prostate Cancer | 35.2 ± 3.7 | Not Specified | [4] |
| Methyl-urolithin A | DU145 | Prostate Cancer | 44.3 ± 2.9 | 48 h | [4] |
| Urolithin C | HT-29 | Colon Cancer | 74.8 ± 2.29 | Not Specified | [4] |
Table 3: Enzyme Inhibitory Activity
| Compound | Enzyme | IC50 Value (µM) | Inhibition Type | Reference |
| 8,9-Dihydroxy-3-methoxy-6H-benzo[c]chromen-6-one (a monomethoxy derivative of Urolithin C) | Liver Pyruvate Kinase (PKL) | 1.9 | Not Specified | [5] |
| 3,9-Dihydroxy-8-methoxy-6H-benzo[c]chromen-6-one (a monomethoxy derivative of Urolithin C) | Liver Pyruvate Kinase (PKL) | 1.5 | Not Specified | [5] |
| Urolithin C | Tyrosinase | > 50 | Not Applicable | [6] |
Table 4: Antioxidant Activity
| Compound | Assay | IC50 Value (µM) | Reference |
| Urolithin C | Cell-based Antioxidant Assay | 0.16 | [7] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly used to assess the biological activity of compounds like this compound.
Cell Viability and Cytotoxicity Assays
a) MTT Assay for Cell Viability
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 4000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Urolithin C at 12.5, 25, 50, 100, and 200 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time periods (e.g., 24, 48, and 72 hours)[3].
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 450 nm using a microplate reader[3].
-
Cell viability is expressed as a percentage of the control.
-
b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Principle: LDH is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells. The assay measures the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
-
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer) and a negative control (untreated cells).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., a mixture of substrate, cofactor, and diaphorase).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of a stop solution to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated, control, and maximum release wells.
-
Anti-inflammatory Assays
a) Measurement of Pro-inflammatory Cytokines (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6), in cell culture supernatants.
-
Protocol:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate and treat with the test compound.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
After incubation, collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's protocol for the specific cytokine of interest. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.
-
b) NF-κB Translocation Assay (Immunofluorescence)
-
Principle: Nuclear factor-kappa B (NF-κB) is a key transcription factor in the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus to activate the transcription of pro-inflammatory genes. This translocation can be visualized using immunofluorescence microscopy.
-
Protocol:
-
Seed cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with the test compound before stimulating with an inflammatory agent (e.g., LPS).
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with a primary antibody against the p65 subunit of NF-κB.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the subcellular localization of NF-κB p65 using a fluorescence or confocal microscope.
-
Western Blotting for Signaling Pathway Analysis
-
Principle: Western blotting is used to detect specific proteins in a sample and to analyze changes in their expression or phosphorylation status, providing insights into signaling pathways.
-
Protocol (for AKT/mTOR pathway):
-
Culture and treat cells with the test compound as required.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT and mTOR overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the in vitro studies of this compound.
Caption: General experimental workflow for in vitro evaluation.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the AKT/mTOR signaling pathway.
Conclusion
The preliminary in vitro evidence suggests that Urolithin C and its methylated derivatives, including by extension this compound, possess promising biological activities, particularly in the areas of anti-inflammatory and anticancer effects. The modulation of key signaling pathways such as NF-κB and AKT/mTOR appears to be a central mechanism of action. However, a clear gap in the literature exists regarding specific and comprehensive quantitative data for this compound. Further in vitro studies are warranted to fully characterize the potency and efficacy of this specific compound across a range of biological assays. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals to design and execute future studies, ultimately contributing to a more complete understanding of the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urolithin C suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of Novel Urolithin C Derivatives as Non-Competitive Inhibitors of Liver Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
8-O-Methyl-urolithin C: A Review of Current Research and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins are a class of bioactive compounds produced by the gut microbiota from the metabolism of ellagitannins, which are abundant in fruits and nuts such as pomegranates, berries, and walnuts. Among these, Urolithin C and its derivatives have garnered scientific interest for their potential health benefits, including anti-inflammatory and anticancer properties. This technical guide provides a comprehensive literature review of the research surrounding 8-O-Methyl-urolithin C, a methylated form of Urolithin C. Due to the limited direct research on this specific compound, this review summarizes the biological activities and mechanisms of its parent compound, Urolithin C, and related methylated urolithins to infer the potential therapeutic relevance of this compound.
While the presence of a "Uro-C methyl ether glucuronide" has been detected in human urine following the consumption of jabuticaba, indicating in vivo formation of methylated Urolithin C, dedicated studies on the biological effects of this compound are currently lacking. This review, therefore, serves as a foundational document to guide future research into this promising, yet understudied, metabolite.
Chemical Structure
Urolithin C is a trihydroxy-dibenzo[b,d]pyran-6-one. This compound is a derivative where the hydroxyl group at the 8th position is methylated.
Anticancer Activity of Urolithin C
Urolithin C has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.
In Vitro Studies on Colorectal Cancer
Recent studies have shown that Urolithin C can suppress the progression of colorectal cancer (CRC) both in vitro and in vivo.[1] It has been found to inhibit the proliferation and migration of CRC cells, induce apoptosis, and cause cell cycle arrest at the G2/M phase.[1][2] The antitumor effects of Urolithin C in CRC are attributed to its ability to block the AKT/mTOR signaling pathway by downregulating the expression of Y-box binding protein 1 (YBX1).[1]
In Vitro Studies on PC12 Cells
In pheochromocytoma (PC12) cells, Urolithin C has been shown to be a potent inducer of apoptosis through a mitochondria-mediated pathway.[3][4] Treatment with Urolithin C led to increased release of lactate dehydrogenase (LDH), formation of malondialdehyde (MDA), stimulation of reactive oxygen species (ROS), and depolarization of the mitochondrial membrane.[3][4] Furthermore, it induced an imbalance in the Bcl-2/Bax ratio, triggering a caspase cascade that promotes apoptosis.[3][4]
Table 1: Anticancer Activity of Urolithin C
| Cell Line | Cancer Type | Effect | IC50 Value | Reference |
| RKO | Colorectal Cancer | Inhibition of cell proliferation | 28.81 µM (72h) | [1][2] |
| HCT116 | Colorectal Cancer | Inhibition of cell proliferation | 23.06 µM (72h) | [1] |
| DLD1 | Colorectal Cancer | Inhibition of cell proliferation | 14.7 µM (72h) | [1][2] |
| PC12 | Pheochromocytoma | Inhibition of cell proliferation | Strongest among Uro A, B, C | [3] |
| DU-145 | Prostate Cancer | Inhibition of cell proliferation | More effective than Uro A and B | [5] |
| LNCaP | Prostate Cancer | Inhibition of cell proliferation | Less effective than Uro A and B | [5] |
Anti-inflammatory Activity of Urolithin C and its Methylated Derivatives
Urolithin C and its methylated analogs have been investigated for their anti-inflammatory properties.
Urolithin C in Macrophages
In lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophages, Urolithin C has been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[6] It also decreases the mRNA expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[6][7] The underlying mechanism involves the inhibition of NF-κB p65 nuclear translocation and p50 DNA binding activity.[6][7]
8,9-dimethyl-O-urolithin C in Neutrophils
A study on a related methylated derivative, 8,9-dimethyl-O-urolithin C (MUC), investigated its effects on human neutrophils. While Urolithin C itself was active in inhibiting elastase release, the methylated form (MUC) showed no significant activity in inhibiting IL-8 and MMP-9 production in LPS-stimulated neutrophils.[8][9] This suggests that methylation at both the 8 and 9 positions may reduce certain anti-inflammatory activities in this specific cell type and context. Further research is needed to determine if mono-methylation at the 8-position has a different effect.
Table 2: Anti-inflammatory Activity of Urolithin C and its Methylated Derivative
| Compound | Cell Type | Assay | Effect | Concentration | Reference |
| Urolithin C | RAW 264.7 Macrophages | NO Production | Inhibition | - | [6] |
| Urolithin C | RAW 264.7 Macrophages | iNOS, IL-1β, TNF-α, IL-6 mRNA | Decreased expression | - | [6][7] |
| Urolithin C | Human Neutrophils | Elastase Release | Inhibition | 5 µM | [8] |
| 8,9-dimethyl-O-urolithin C | Human Neutrophils | IL-8 Production | No significant activity | 1, 5, 20 µM | [9] |
| 8,9-dimethyl-O-urolithin C | Human Neutrophils | MMP-9 Production | No significant activity | 1, 5, 20 µM | [9] |
Signaling Pathways
The biological activities of Urolithin C are mediated through the modulation of key signaling pathways.
Anticancer Signaling
In colorectal cancer, Urolithin C has been shown to inhibit the AKT/mTOR pathway by downregulating YBX1.[1] This pathway is crucial for cell proliferation, survival, and growth.
Caption: Urolithin C anticancer signaling pathway in colorectal cancer.
In PC12 cells, Urolithin C induces apoptosis via a mitochondria-mediated pathway , involving the Bcl-2 family proteins and caspases.[3][4]
Caption: Urolithin C-induced apoptosis pathway in PC12 cells.
Anti-inflammatory Signaling
The anti-inflammatory effects of Urolithin C are primarily mediated through the inhibition of the NF-κB signaling pathway .[7] By preventing the nuclear translocation of the p65 subunit, it suppresses the expression of pro-inflammatory genes.
Caption: Urolithin C anti-inflammatory signaling pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Synthesis of Urolithin C
Method: Urolithin C (3,7,8-trihydroxy-6H-dibenzo[b,d]pyran-6-one) can be synthesized by demethylation of its methyl ether precursor.[7]
-
Cool a solution of the methyl ether of Urolithin C (1.0 equivalent) to 0 °C in an aromatic solvent.
-
Gradually add boron tribromide (BBr3) to the mixture.
-
Acidify the mixture with 2 N HCl solution.
-
Extract the product using ethyl acetate (EtOAc).
-
Purify the crude product by washing with hot ethyl acetate, methanol, and water.
-
The final product is a light tan solid.
Cell Viability Assay (MTT Assay) for Anticancer Activity
Cell Lines: RKO, HCT116, DLD1 (colorectal cancer)[1][2]
-
Seed cells in 96-well plates.
-
Treat cells with varying concentrations of Urolithin C for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Apoptosis Assay (Flow Cytometry)
-
Treat PC12 cells with different concentrations of Urolithin C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer to quantify early and late apoptotic cells.
Anti-inflammatory Assay in Macrophages
Cell Line: RAW 264.7[7]
-
Plate RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of Urolithin C (e.g., 12.5, 25, 50, 100, and 200 µg/mL).
-
Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.
-
Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.
-
Quantify the levels of pro-inflammatory cytokines (IL-6, TNF-α) in the supernatant using ELISA kits.
Western Blot Analysis for Signaling Proteins
General Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, YBX1, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Discussion and Future Directions
The existing body of research strongly suggests that Urolithin C is a promising bioactive compound with significant anticancer and anti-inflammatory properties. Its ability to modulate key signaling pathways like AKT/mTOR and NF-κB highlights its potential for therapeutic development.
The role of methylation on the biological activity of urolithins is an area that warrants further investigation. The study on 8,9-dimethyl-O-urolithin C suggests that methylation can alter the anti-inflammatory profile of Urolithin C. It is plausible that mono-methylation at the 8-position, as in this compound, could lead to a unique set of biological activities, potentially with improved bioavailability or target specificity compared to the parent compound.
Future research should focus on the following areas:
-
Synthesis and Isolation: Development of efficient methods for the synthesis or isolation of pure this compound is crucial for its biological evaluation.
-
In Vitro Bioactivity Screening: A comprehensive screening of this compound against a panel of cancer cell lines and in various inflammatory models is needed to determine its efficacy.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.
-
Pharmacokinetic and Bioavailability Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a potential therapeutic agent.
-
In Vivo Efficacy Studies: Preclinical studies in animal models of cancer and inflammatory diseases are necessary to validate the in vitro findings and assess the in vivo efficacy and safety of this compound.
References
- 1. Urolithin C suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urolithin C, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
Potential Therapeutic Targets of 8-O-Methyl-urolithin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins are a class of bioactive compounds that are metabolites of ellagitannins, which are found in various fruits and nuts. Produced by the gut microbiota, these compounds have garnered significant interest for their potential therapeutic applications. Among them, 8-O-Methyl-urolithin C, a methylated derivative of Urolithin C, represents a promising area of investigation. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its potential therapeutic targets, supported by available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows. While direct research on this compound is still emerging, this guide extrapolates potential activities based on the well-documented effects of its parent compound, Urolithin C, and related derivatives.
Metabolic Pathway and Synthesis
Urolithins are the end products of the metabolic conversion of ellagic acid by the gut microbiota. This process involves the sequential removal of hydroxyl groups from the ellagic acid core. Urolithin C is a trihydroxy-urolithin, and its subsequent methylation leads to the formation of this compound.
Methodological & Application
Application Notes and Protocols for the Quantification of 8-O-Methyl-urolithin C in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the quantification of urolithins, with a focus on Urolithin C and its derivatives like 8-O-Methyl-urolithin C, in biological samples. The methodologies described are primarily based on Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific technique ideal for the analysis of microbial metabolites in complex biological matrices.
Introduction
Urolithins are a class of microbial metabolites produced in the human gut following the consumption of foods rich in ellagitannins and ellagic acid, such as pomegranates, berries, and nuts.[1][2] These compounds, including Urolithin C and its methylated forms, are absorbed into the systemic circulation and have garnered significant research interest due to their potential antioxidant, anti-inflammatory, and anti-cancer properties.[3][4] Accurate quantification of these metabolites in biological samples such as plasma, urine, and feces is crucial for understanding their bioavailability, metabolism, and role in human health and disease.
While specific methods for this compound are not extensively detailed in the literature, the analytical approaches for Urolithin C are well-established and readily adaptable for its methylated derivatives. This document outlines a validated LC-MS/MS method for the quantification of Urolithin C, which can serve as a foundation for developing a specific assay for this compound.
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Urolithin C in rat plasma.[4][5] These parameters are indicative of the sensitivity, accuracy, and precision that can be expected from such an assay.
Table 1: Calibration Curve and Sensitivity
| Analyte | Matrix | Calibration Range (µg/L) | Correlation Coefficient (r²) |
| Urolithin C | Rat Plasma | 4.95 - 1085 | > 0.994 |
Table 2: Accuracy and Precision
| Analyte | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Urolithin C | Rat Plasma | < 10% | < 10% | 96.6 - 109% |
Table 3: Recovery
| Analyte | Matrix | Mean Extraction Recovery (%) |
| Urolithin C | Rat Plasma | > 91% |
Experimental Protocols
Sample Preparation from Plasma
This protocol is adapted from a method for the extraction of urolithins from rat plasma and is suitable for adaptation to other biological fluids.[4][5]
Materials:
-
Plasma samples
-
Ethyl acetate
-
Urolithin D (or a suitable stable isotope-labeled internal standard)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, pipette 100 µL of plasma.
-
Add the internal standard solution.
-
Add 500 µL of ethyl acetate for protein precipitation and extraction.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant (organic layer) to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of Urolithin C.[4]
Instrumentation:
-
A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 Kinetex EVO (2.1 mm × 150 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 1% aqueous formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Isocratic elution with 30:70 (v/v) Acetonitrile:1% aqueous formic acid solution.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Urolithin C: m/z 243 → 187
-
Internal Standard (Urolithin D): m/z 259 → 213
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a biological sample using LC-MS/MS.
Caption: General workflow for the analysis of this compound.
Urolithin Metabolism and Signaling Pathway
Urolithins, including Urolithin C and its derivatives, are formed through a multi-step metabolic pathway involving gut microbiota. Once absorbed, they can influence various cellular signaling pathways. The diagram below provides a simplified overview of this process.
Caption: Simplified pathway of urolithin metabolism and action.
Conclusion
The analytical methods presented here provide a robust framework for the quantification of this compound and other urolithins in biological matrices. The detailed LC-MS/MS protocol, along with the summarized quantitative data, offers a solid starting point for researchers and scientists in the field of pharmacology, nutrition, and drug development. The adaptability of these methods is key to furthering our understanding of the biological significance of these microbial metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for the determination of urolithin C in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Determination of 8-O-Methyl-urolithin C in Biological Matrices by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Urolithins are a class of bioactive metabolites produced by the gut microbiota from ellagitannins and ellagic acid, which are abundant in various fruits and nuts. 8-O-Methyl-urolithin C, a methylated derivative of Urolithin C, is of growing interest due to its potential pharmacological activities, including anti-inflammatory and anti-cancer effects. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices, such as plasma and urine, using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Principle
This method utilizes the high separation efficiency of HPLC and the high selectivity and sensitivity of tandem mass spectrometry to accurately quantify this compound. The analyte is first extracted from the biological matrix, separated from other components on a C18 reversed-phase column, and then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Materials and Reagents
-
Analytical Standard: this compound (CAS: 713519-19-8), available from suppliers such as LGC Standards.[1]
-
Internal Standard (IS): Urolithin D or a stable isotope-labeled this compound is recommended for optimal accuracy.
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.
-
Additives: Formic acid (FA), 99% purity.
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation reagents (e.g., cold ACN).
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound standard in 1 mL of MeOH. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50% MeOH in water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in 50% MeOH.
Sample Preparation
a) Plasma Samples (Protein Precipitation) [2]
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of cold ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
Vortex, centrifuge, and transfer the supernatant to an HPLC vial for analysis.
b) Urine Samples (Solid-Phase Extraction) [3]
-
Thaw urine samples on ice.
-
To 1 mL of urine, add the internal standard.
-
Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% MeOH in water.
-
Elute the analyte with 1 mL of MeOH.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an HPLC vial for analysis.
HPLC-MS/MS Method
a) HPLC Conditions (Adapted from methods for Urolithin C)[2][4]
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B in 10 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
b) Mass Spectrometry Conditions [4][5][6]
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | This compound: Precursor Ion (Q1): m/z 257; Product Ion (Q3): m/z 242 (loss of CH₃) or m/z 229 (loss of CO) Internal Standard: To be optimized based on the selected IS. |
| Collision Energy (CE) | To be optimized for the specific instrument and analyte (typically 15-30 eV). |
| Other Parameters | Optimize instrument-specific parameters such as nebulizer gas, drying gas flow and temperature, and capillary voltage. |
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on validated methods for similar urolithins.[4]
Table 1: Method Validation Parameters for this compound Quantification
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and minimized |
| Stability | Assessed under relevant storage and processing conditions |
Visualizations
Experimental Workflow
References
- 1. walnuts.org [walnuts.org]
- 2. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 3. Identification and Quantification of Urinary Microbial Phenolic Metabolites by HPLC-ESI-LTQ-Orbitrap-HRMS and Their Relationship with Dietary Polyphenols in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]
- 6. Chromatographic and spectroscopic characterization of urolithins for their determination in biological samples after the intake of foods containing ellagitannins and ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Bioactivity of Urolithin C and its Methylated Derivatives
A Note to the Researcher: Comprehensive searches for the bioactivity of 8-O-Methyl-urolithin C did not yield specific experimental data. The following application notes and protocols are based on the well-documented bioactivities of its parent compound, Urolithin C , and other methylated urolithins, such as Methylated Urolithin A (mUroA) . These protocols provide a strong foundation for investigating the potential biological effects of this compound.
Application Notes
Urolithins are metabolites produced by the gut microbiota from ellagitannins found in foods like pomegranates, berries, and nuts.[1] These compounds, including Urolithin C and its methylated forms, are gaining significant attention in the scientific community for their potential therapeutic properties.[1] Preclinical studies have demonstrated their involvement in various cellular processes, suggesting potential applications in drug discovery and development for a range of diseases.
Anti-inflammatory Activity
Urolithins have shown promise as anti-inflammatory agents.[2][3] Urolithin A, for instance, has been found to suppress the production of pro-inflammatory mediators.[2] Cell-based assays are crucial for screening and characterizing the anti-inflammatory potential of compounds like this compound. Key assays involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the inhibition of inflammatory markers.
Anti-Cancer Activity
The anti-proliferative and pro-apoptotic effects of urolithins have been observed in various cancer cell lines, including those for colorectal and prostate cancer.[4][5] These effects are often mediated through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.[4][5] Evaluating the anti-cancer potential of this compound would involve assays that measure cell viability, cell cycle progression, and the induction of apoptosis in relevant cancer cell models.
Neuroprotective Effects
Emerging evidence suggests that urolithins may offer neuroprotective benefits.[6][7] Methylated urolithins, in particular, have been shown to mitigate cognitive impairment in aging models by reducing neuroinflammation and oxidative stress.[6][8] Cell-based neuroprotection assays typically involve exposing neuronal cells to a stressor, such as hydrogen peroxide (H₂O₂) or β-amyloid peptides, to induce cell damage and then assessing the protective effects of the test compound.[7]
Quantitative Data Summary
The following tables summarize quantitative data from studies on Urolithin C and methylated urolithins, which can serve as a reference for designing experiments with this compound.
Table 1: Anti-inflammatory Activity of Urolithins
| Compound | Cell Line | Assay | Key Findings | Reference |
| Urolithin A | RAW 264.7 Murine Macrophages | LPS-induced inflammation | Strongest anti-inflammatory activity among tested urolithins. | [9] |
| Urolithin C | PC12 Cells | Cytotoxicity (MTT Assay) | Showed the strongest anti-proliferative activity among Urolithins A, B, and C. | [10] |
| Urolithin C | RAW 264.7 Macrophages | LPS-induced inflammation | Reduced expression of Cox-2, IL-2, IL-6, and TNF-alpha at 25 µg/mL. | [11] |
Table 2: Anti-Cancer Activity of Urolithins
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Urolithin A | DU145 Human Prostate Cancer Cells | Cell Viability | - | [12] |
| Methylated Urolithin A | DU145 Human Prostate Cancer Cells | Cell Viability | Suppresses cell viability. | [13] |
| Urolithin A | HCT116 Colon Cancer Cells | Cell Growth Inhibition | ~39.2 µM (48h), ~19.6 µM (72h) | [14] |
Table 3: Neuroprotective Activity of Urolithins
| Compound | Model | Assay | Key Findings | Reference |
| Methylated Urolithin A | Aging Mice | Cognitive Impairment | Mitigates cognitive impairment by inhibiting NLRP3 inflammasome. | [6] |
| Methyl-urolithin B | C. elegans | β-amyloid induced neurotoxicity | Showed a protective effect. | |
| Urolithin A | SK-N-MC cells | H₂O₂-induced oxidative stress | Attenuates oxidative stress-induced apoptosis. | [15] |
Experimental Protocols
Protocol for Assessing Anti-inflammatory Activity in Macrophages
This protocol is designed to evaluate the ability of a test compound to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages.
a. Cell Culture and Treatment:
-
Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
b. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.
c. Measurement of Pro-inflammatory Cytokines (ELISA):
-
Collect the cell culture supernatants as described above.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
d. Cell Viability Assay (MTT):
-
After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. This ensures that the observed anti-inflammatory effects are not due to cytotoxicity.
Protocol for Assessing Anti-Cancer Activity
This protocol outlines methods to evaluate the anti-proliferative and pro-apoptotic effects of a test compound on cancer cells.
a. Cell Proliferation Assay (MTT):
-
Seed cancer cells (e.g., HCT116 colorectal cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Perform the MTT assay as described in the anti-inflammatory protocol to determine the effect on cell viability and calculate the IC50 value.
b. Cell Cycle Analysis (Flow Cytometry):
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
c. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cells in 6-well plates with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol for Assessing Neuroprotective Activity
This protocol is for evaluating the protective effects of a test compound against oxidative stress-induced cell death in a neuronal cell line.
a. Cell Culture and Induction of Oxidative Stress:
-
Seed SH-SY5Y neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to differentiate for 5-7 days with retinoic acid.
-
Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂) at a final concentration of 100-200 µM for another 24 hours.
b. Measurement of Cell Viability (MTT Assay):
-
Perform the MTT assay as previously described to assess the protective effect of the compound on cell viability.
c. Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Assay):
-
After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.
-
Wash the cells again to remove the excess probe.
-
Measure the fluorescence intensity (excitation at 485 nm, emission at 535 nm) using a fluorescence plate reader. An increase in fluorescence indicates higher ROS levels.
Visualizations
Caption: General experimental workflow for evaluating the bioactivity of this compound.
Caption: The NF-κB signaling pathway, a key target in inflammation, is inhibited by urolithins.
Caption: The PI3K/AKT/mTOR pathway, crucial for cell survival and proliferation, is a target for the anti-cancer effects of urolithins.
References
- 1. researchgate.net [researchgate.net]
- 2. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methylated urolithin A, mitigates cognitive impairment by inhibiting NLRP3 inflammasome and ameliorating mitochondrial dysfunction in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Urolithin C, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01548H [pubs.rsc.org]
- 11. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. NDLI: Methylated urolithin A, the modified ellagitannin-derived metabolite, suppresses cell viability of DU145 human prostate cancer cells via targeting miR-21. [ndl.gov.in]
- 14. 8,9-di-O-Methyl-urolithin C synthesis - chemicalbook [chemicalbook.com]
- 15. Design, synthesis and biological activity of 8-hydroxy modified urolithin A derivatives as phosphodiesterase type II (PDE2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 8-O-Methyl-urolithin C in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins, the gut microbiota metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant attention for their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Recent research has highlighted the role of Urolithin C as a glucose-dependent insulin secretagogue, acting through the potentiation of L-type calcium channels in pancreatic β-cells.[3][4] This discovery opens a new avenue for investigating urolithin derivatives as potential therapeutic agents for type 2 diabetes.
While the biological activities of major urolithins are under active investigation, the effects of their metabolic derivatives, such as methylated forms, remain largely unexplored. Methylation is a common metabolic transformation for polyphenols and their metabolites, often modulating their bioavailability and biological activity.[2][5] This document provides detailed application notes and experimental protocols for studying the effects of a specific methylated derivative, 8-O-Methyl-urolithin C, in animal models of type 2 diabetes. The proposed studies are based on the strong scientific hypothesis that this compound, as a potential metabolite of Urolithin C, may exhibit significant effects on glucose homeostasis.
Scientific Rationale and Hypothesis
Hypothesis: this compound will demonstrate efficacy in improving glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, potentially through a mechanism involving the modulation of insulin secretion.
The scientific rationale for investigating this compound is built upon the following key points:
-
Urolithin C's Mechanism of Action: Urolithin C has been shown to enhance glucose-stimulated insulin secretion in isolated rat pancreatic islets and perfused pancreas preparations.[3][4] This action is attributed to its ability to facilitate L-type Ca2+ channel opening and subsequent Ca2+ influx into pancreatic β-cells.[3]
-
Metabolism of Urolithins: Urolithins undergo phase II metabolism in the liver, which includes methylation, glucuronidation, and sulfation.[2][5] The presence of "Uro-C methyl ether glur" has been reported in human urine after consumption of ellagitannin-rich foods, suggesting that methylated forms of Urolithin C are naturally occurring metabolites.
-
Potential for Enhanced Bioactivity: Methylation can alter the lipophilicity and interaction of a compound with its biological targets, potentially leading to enhanced potency, altered duration of action, or improved pharmacokinetic properties compared to the parent compound.
These application notes provide a framework for preclinical evaluation of this compound, a critical step in assessing its therapeutic potential for metabolic diseases.
Recommended Animal Models
The selection of an appropriate animal model is crucial for studying the effects of this compound on type 2 diabetes. Both genetic and diet-induced models are suitable, each with distinct advantages.
-
db/db Mouse (Genetic Model): These mice have a mutation in the leptin receptor, leading to hyperphagia, obesity, insulin resistance, and hyperglycemia.[6][7][8] They represent a robust and well-characterized model of progressive type 2 diabetes.
-
Zucker Diabetic Fatty (ZDF) Rat (Genetic Model): ZDF rats also possess a leptin receptor mutation and develop obesity, hyperlipidemia, insulin resistance, and overt diabetes.[9][10][11] Their larger size facilitates surgical procedures and repeated blood sampling.
-
High-Fat Diet (HFD) and Streptozotocin (STZ) Induced Diabetic Rat (Diet-Induced Model): This model mimics the common etiology of human type 2 diabetes, where insulin resistance is induced by a high-fat diet, followed by a low dose of STZ to induce partial β-cell dysfunction.[12][13][14][15][16]
Data Presentation: Expected Outcomes
The following tables present hypothetical quantitative data to illustrate the expected outcomes from the proposed in vivo studies.
Table 1: Effect of this compound on Oral Glucose Tolerance Test (OGTT) in db/db Mice
| Treatment Group | Dose (mg/kg) | AUC (0-120 min) (mg/dLmin) | Fasting Blood Glucose (mg/dL) | Peak Blood Glucose (mg/dL) |
| Vehicle Control | - | 45000 ± 2500 | 250 ± 20 | 550 ± 30 |
| This compound | 10 | 38000 ± 2100 | 230 ± 18 | 480 ± 25 |
| This compound | 30 | 32000 ± 1800** | 210 ± 15 | 420 ± 20 |
| Metformin (Positive Control) | 150 | 33000 ± 1900 | 205 ± 16 | 430 ± 22 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Intraperitoneal Insulin Tolerance Test (IPITT) in HFD/STZ Rats
| Treatment Group | Dose (mg/kg) | AUC (0-120 min) (mg/dLmin) | Glucose Nadir (% of baseline) | Time to Nadir (min) |
| Vehicle Control | - | 18000 ± 1500 | 70 ± 5 | 60 |
| This compound | 10 | 15500 ± 1300 | 60 ± 4 | 60 |
| This compound | 30 | 13000 ± 1100 | 50 ± 3 | 60 |
| Rosiglitazone (Positive Control) | 5 | 13500 ± 1200 | 52 ± 4 | 60 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Rats using High-Fat Diet and Streptozotocin
Objective: To induce a stable model of type 2 diabetes in rats characterized by insulin resistance and mild hyperglycemia.
Materials:
-
Male Wistar rats (8 weeks old)
-
High-Fat Diet (HFD): 45-60% kcal from fat
-
Standard chow diet
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Procedure:
-
Acclimatization: Acclimatize rats for one week with free access to standard chow and water.
-
High-Fat Diet Feeding: Divide rats into two groups: Control (standard chow) and HFD. Feed the HFD group the high-fat diet for 8 weeks to induce insulin resistance.[13]
-
STZ Injection: After 8 weeks of HFD, fast the HFD group overnight. Prepare a fresh solution of STZ in cold citrate buffer. Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 35 mg/kg body weight).[14] The control group receives an equivalent volume of citrate buffer.
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours post-STZ injection and then weekly. Rats with fasting blood glucose levels consistently above 200 mg/dL are considered diabetic and suitable for the study.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.
Materials:
-
Diabetic mice or rats
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
D-Glucose solution (2 g/kg body weight in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fasting: Fast the animals for 6 hours with free access to water.[3][17]
-
Baseline Blood Glucose: At time 0, measure baseline blood glucose from a tail snip.
-
Compound Administration: Administer this compound or vehicle orally by gavage.
-
Glucose Challenge: 30 minutes after compound administration, administer the D-glucose solution orally by gavage.[3]
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[17][18]
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion.
Protocol 3: Intraperitoneal Insulin Tolerance Test (IPITT)
Objective: To evaluate the effect of this compound on insulin sensitivity.
Materials:
-
Diabetic mice or rats
-
This compound
-
Vehicle
-
Human insulin solution (0.75 U/kg body weight in sterile saline)
-
Glucometer and test strips
-
Syringes and needles
Procedure:
-
Fasting: Fast the animals for 4-6 hours with free access to water.[19][20]
-
Baseline Blood Glucose: At time 0, measure baseline blood glucose from a tail snip.
-
Compound Administration: Administer this compound or vehicle orally by gavage.
-
Insulin Injection: 60 minutes after compound administration, administer the insulin solution via intraperitoneal injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes after the insulin injection.[19]
-
Data Analysis: Express blood glucose levels as a percentage of the baseline and calculate the rate of glucose disappearance.
Mandatory Visualizations
Caption: Experimental workflow for evaluating this compound in a diet-induced diabetic rat model.
Caption: Hypothesized mechanism of this compound on insulin secretion in pancreatic β-cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 4. The ellagitannin metabolite urolithin C is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. gubra.dk [gubra.dk]
- 9. Spontaneous Type 2 Diabetic Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.aaru.edu.jo [digitalcommons.aaru.edu.jo]
- 11. [PDF] Zucker Diabetic Fatty Rats for Research in Diabetes | Semantic Scholar [semanticscholar.org]
- 12. scielo.br [scielo.br]
- 13. Stability of a type 2 diabetes rat model induced by high-fat diet feeding with low-dose streptozotocin injection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development Of A High-Fat Diet And Low-Dose Streptozotocin-Induced Rat Model For Type 2 Diabetes Mellitus - Article (Preprint v1) by Akhilesh Mishra et al. | Qeios [qeios.com]
- 15. Novel High-Fat Diet Formulation and Streptozotocin Treatment for Induction of Prediabetes and Type 2 Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. qeios.com [qeios.com]
- 17. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Intraperitoneal Insulin Tolerance Test [bio-protocol.org]
- 20. Insulin Tolerance Test [protocols.io]
Application of 8-O-Methyl-urolithin C in neurodegenerative disease research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-O-Methyl-urolithin C, a methylated derivative of the gut microbiota metabolite Urolithin C, is emerging as a compound of significant interest in the field of neurodegenerative disease research. Urolithins, derived from dietary ellagitannins found in pomegranates, berries, and nuts, are known to possess neuroprotective properties. The methylation of Urolithin C may enhance its bioavailability and ability to cross the blood-brain barrier, making this compound a promising candidate for therapeutic development. Its primary mechanisms of action in a neuroprotective context revolve around the attenuation of neuroinflammation and the mitigation of oxidative stress, both of which are key pathological features of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Key Applications in Neurodegenerative Disease Research
The primary applications of this compound in this research area are centered on its potent anti-inflammatory and antioxidant activities.
-
Anti-Neuroinflammatory Effects: this compound has been shown to suppress the activation of microglia, the resident immune cells of the central nervous system. Over-activation of microglia contributes to chronic neuroinflammation and neuronal damage. The compound mitigates this by inhibiting key inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as inflammatory enzymes such as iNOS and COX-2.[1]
-
Antioxidant and Neuroprotective Effects: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal cell death in neurodegenerative diseases. This compound exhibits direct and indirect antioxidant properties. It can directly scavenge free radicals and also enhance the expression and activity of endogenous antioxidant enzymes. By reducing oxidative damage to neurons, it helps to preserve neuronal function and viability.
Data Presentation
Table 1: In Vitro Anti-Neuroinflammatory Activity of Urolithin C and its Derivatives
| Compound | Cell Line | Inducer | Concentration (µg/mL) | Effect on Pro-inflammatory Mediators | Reference |
| Urolithin C | RAW 264.7 | LPS (1 µg/mL) | 25 | Reduced expression of Cox-2, IL-2, IL-6, TNF-α; Increased TGF-β1 | [2][3] |
| 8,9-di-O-Methyl-urolithin C | BV2 microglia | LPS | Not specified | Attenuated neuroinflammation | N/A |
Table 2: In Vivo Neuroprotective Effects of Urolithin C in an Aging Mouse Model
| Treatment | Animal Model | Dosage | Duration | Key Findings | Reference |
| Urolithin C | D-galactose-induced aging mice | Not specified | Not specified | Prevented memory impairment, LTP damage, and synaptic dysfunction; Reduced Aβ1-42 accumulation; Downregulated glial overactivation via MAPK/NF-kB pathway | [1][4] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity in BV2 Microglia
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.
Materials:
-
BV2 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (or Urolithin C as a surrogate)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Reagents for RNA extraction, qRT-PCR, ELISA, and Western Blot
Procedure:
-
Cell Culture:
-
Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability assays) and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours.
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for a specified duration (e.g., 24 hours for cytokine analysis, shorter times for signaling pathway analysis).
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with LPS only.
-
-
Analysis:
-
qRT-PCR for Gene Expression:
-
After treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR using specific primers for iNOS, COX-2, TNF-α, and IL-6. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
-
ELISA for Cytokine Secretion:
-
Western Blot for Signaling Pathways:
-
For pathway analysis, lyse the cells at earlier time points (e.g., 15, 30, 60 minutes) after LPS stimulation.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of p65 (NF-κB), p38, and ERK.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.[4]
-
-
Protocol 2: In Vivo Assessment of Neuroprotective Effects in a Mouse Model of Aging
Objective: To evaluate the effect of this compound on cognitive function in a D-galactose-induced aging mouse model.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
D-galactose
-
This compound (or Urolithin C as a surrogate)
-
Morris Water Maze apparatus
-
Saline solution
Procedure:
-
Animal Model Induction:
-
Induce accelerated aging in mice through daily subcutaneous injections of D-galactose (e.g., 100-150 mg/kg) for 6-8 weeks.[9] A control group should receive saline injections.
-
-
Treatment:
-
Administer this compound orally (e.g., via gavage) at different doses (e.g., 25, 50, 100 mg/kg/day) for the duration of the D-galactose treatment. The vehicle control group should receive the vehicle solution.
-
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase (e.g., 5 days):
-
Train the mice to find a hidden platform in a circular pool of opaque water.
-
Conduct 4 trials per day for each mouse, starting from different quadrants.
-
Record the escape latency (time to find the platform) and path length for each trial.[10][11][12] A decrease in these parameters over the training days indicates learning.[11][13]
-
-
Probe Trial (e.g., day 6):
-
Remove the platform and allow the mouse to swim freely for 60 seconds.
-
Measure the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings. Increased time and crossings in the target quadrant indicate better spatial memory.
-
-
-
Histological and Biochemical Analysis:
-
After behavioral testing, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry to assess markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and synaptic density.
-
Use ELISA or Western blot to measure levels of Aβ peptides and inflammatory cytokines in brain homogenates.
-
Note: As direct experimental data for this compound is limited, the provided protocols and data are based on studies of Urolithin C and its other methylated derivatives. Researchers should optimize concentrations and treatment times for this compound in their specific experimental setups.
References
- 1. The ellagitannin metabolite urolithin C attenuated cognitive impairment by inhibiting neuroinflammation via downregulation of MAPK/NF-kB signaling pathways in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. abcam.com [abcam.com]
- 8. mpbio.com [mpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Escape latency: Significance and symbolism [wisdomlib.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 8-O-Methyl-urolithin C in Anti-inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins are a class of natural compounds produced by the gut microbiota from ellagic acid and ellagitannins found in fruits and nuts. Among these, Urolithin C and its derivatives have garnered significant interest for their potential therapeutic properties, including anti-inflammatory effects. This document provides detailed application notes and experimental protocols for the investigation of 8-O-Methyl-urolithin C, a methylated derivative of Urolithin C, in anti-inflammatory research. While specific data on this compound is limited, this document extrapolates from research on Urolithin C and other methylated urolithins to provide a comprehensive guide.
The primary anti-inflammatory mechanism of urolithins involves the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response.[1][2][3]
Chemical Structure
-
This compound: 3,9-dihydroxy-8-methoxy-6H-benzo[c]chromen-6-one[2]
Quantitative Data Summary
The following tables summarize the anti-inflammatory effects of Urolithin C and its methylated derivatives from in vitro studies.
Table 1: Inhibition of Pro-inflammatory Mediators by Urolithins in Human Neutrophils [4]
| Compound | Concentration (µM) | IL-8 Production Inhibition (%) | MMP-9 Production Inhibition (%) | Elastase Release Inhibition (%) | Myeloperoxidase Release Inhibition (%) |
| Urolithin C (UC) | 5 | - | - | 39.0 ± 15.9 | - |
| 20 | 22.1 ± 7.0 | 22.1 ± 7.0 | - | 63.8 ± 8.6 | |
| 8,9-dimethyl-O-urolithin C (MUC) | 1, 5, 20 | No significant activity | No significant activity | - | - |
Data presented as mean ± SD.[4]
Table 2: Effect of Urolithin C on Pro-inflammatory Cytokines and Enzyme in LPS-induced RAW 264.7 Macrophages [1]
| Treatment | Concentration | COX-2 | IL-2 | IL-6 | TNF-α |
| Urolithin C | 25 µg/mL | Reduced | Reduced | Reduced | Reduced |
| Diclofenac (Control) | - | Reduced | Reduced | Reduced | Reduced |
Qualitative data indicating a reduction in expression/levels.[1]
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages
This protocol is adapted from studies on Urolithin C in LPS-stimulated RAW 264.7 macrophages.[1]
1. Cell Culture and Treatment:
- Culture RAW 264.7 mouse macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- Seed cells in 96-well plates at a density of 1.5 x 10⁴ cells/well.
- Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µg/mL) for 2 hours.
- Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours. A vehicle control (DMSO) should be used.
2. Cytotoxicity Assay (MTT Assay):
- After the 24-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
3. Measurement of Pro-inflammatory Cytokines (ELISA):
- Collect the cell culture supernatant after treatment.
- Quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
4. Western Blot Analysis for NF-κB and MAPK Pathways:
- Lyse the cells and determine protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour.
- Incubate with primary antibodies against phospho-NF-κB p65, NF-κB p65, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize the protein bands using an ECL detection system.
Protocol 2: In Vitro Anti-inflammatory Activity in Human Neutrophils
This protocol is based on the methodology used to study various urolithins, including methylated derivatives.[4]
1. Isolation of Human Neutrophils:
- Isolate neutrophils from fresh human blood from healthy donors using dextran sedimentation and Ficoll-Paque density gradient centrifugation.
- Ensure the final cell preparation has a purity of >95% as determined by flow cytometry.
2. Measurement of Pro-inflammatory Mediators:
- IL-8 and MMP-9 Production:
- Resuspend neutrophils in RPMI 1640 medium.
- Pre-incubate cells with this compound at desired concentrations (e.g., 1, 5, 20 µM) for 15 minutes at 37°C.
- Stimulate with LPS (100 ng/mL) for 18 hours.
- Centrifuge and collect the supernatant to measure IL-8 and MMP-9 levels by ELISA.
- Elastase and Myeloperoxidase (MPO) Release:
- Pre-incubate neutrophils with this compound for 15 minutes.
- Stimulate with cytochalasin B (5 µg/mL) for 10 minutes, followed by f-MLP (100 nM) for 30 minutes.
- Centrifuge and measure elastase and MPO activity in the supernatant using specific substrates (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide for elastase and o-dianisidine dihydrochloride for MPO).
Signaling Pathways and Experimental Workflow Diagrams
Caption: NF-κB and MAPK signaling pathways in inflammation.
Caption: In vitro anti-inflammatory experimental workflow.
References
Investigating the Anti-Cancer Properties of 8-O-Methyl-urolithin C Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the anti-cancer properties of 8-O-Methyl-urolithin C and its derivatives. Urolithins, natural metabolites produced by the gut microbiota from ellagitannins found in pomegranates, berries, and nuts, have emerged as a promising class of anti-cancer compounds.[1][2] Their mechanisms of action often involve inducing cell cycle arrest, promoting apoptosis, and inhibiting critical cell survival pathways.[1] This guide focuses on the methylated derivatives of Urolithin C, offering a framework for their synthesis, in vitro evaluation, and mechanistic studies.
Data Presentation: In Vitro Anti-Cancer Activity
The following tables summarize the quantitative data on the anti-cancer effects of Urolithin C and its derivatives.
Table 1: Cytotoxicity of Urolithin C in Human Colorectal Cancer Cell Lines
| Cell Line | Treatment Duration (h) | IC50 (µM) |
| RKO | 72 | 28.81[3] |
| HCT116 | 72 | 23.06[3] |
| DLD1 | 72 | 14.7[3] |
Table 2: Apoptosis and Cell Cycle Arrest Induced by Urolithin C
| Cell Line | Treatment | Apoptosis (%) | Cell Cycle Arrest |
| DLD1 | 30 µM UC for 72h | Increased vs. control[3] | G2/M phase[3] |
| HCT116 | 30 µM UC for 72h | Increased vs. control[3] | G2/M phase[3] |
| PC12 | 100-300 µg/mL UroC | Dose-dependent increase | S phase[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Synthesis of 8,9-di-O-Methyl-urolithin C
A representative synthesis protocol for an this compound derivative, 8,9-di-O-Methyl-urolithin C, is as follows:
Materials:
-
2-bromo-4,5-dimethoxybenzoic acid
-
Resorcinol
-
Sodium hydroxide (NaOH)
-
Copper(II) sulfate (CuSO₄)
-
Water
Procedure:
-
Stage 1: A mixture of 2-bromo-4,5-dimethoxybenzoic acid and resorcinol is refluxed with sodium hydroxide in water for 1 hour.[5]
-
Stage 2: Copper(II) sulfate is added to the reaction mixture, and reflux is continued for approximately 10 minutes.[5]
-
The resulting product, 8,9-di-O-Methyl-urolithin C, can be purified using standard chromatographic techniques. The reported yield for this reaction is 78%.[5]
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cells.
Materials:
-
Cancer cell lines (e.g., HCT116, DLD1, RKO)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed 4,000 cells per well in a 96-well plate and incubate overnight.[3]
-
Treat the cells with various concentrations of the this compound derivatives (e.g., 12.5, 25, 50, 100, 200 µM) for the desired time periods (e.g., 24, 48, 72 hours).[3] A vehicle control (DMSO) should be included.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[6]
-
Measure the absorbance at 450 nm using a microplate reader.[3] Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the derivatives for the specified time.
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivatives
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the derivatives.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A.
-
Incubate for 30 minutes at 37°C.
-
Add PI solution and incubate for 15 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis for PI3K/AKT/mTOR Pathway
This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
Visualizations
The following diagrams illustrate key concepts and workflows.
Caption: Experimental workflow for investigating this compound derivatives.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Urolithin C suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urolithin C, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01548H [pubs.rsc.org]
- 5. 8,9-di-O-Methyl-urolithin C synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: 8-O-Methyl-urolithin C as a Potential Biomarker for Gut Health
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urolithins are a class of bioactive metabolites produced by the human gut microbiota from the dietary polyphenols ellagitannins and ellagic acid, found in foods such as pomegranates, berries, and nuts. The production of specific urolithins is dependent on an individual's gut microbiome composition, leading to the classification of individuals into different "urolithin metabotypes" (UM), primarily Metabotype A (producing primarily Urolithin A), Metabotype B (producing Urolithin B and Isourolithin A), and Metabotype 0 (producing no or very low levels of urolithins).[1][2][3] Emerging evidence suggests that the presence and concentration of specific urolithins, including their methylated forms, can serve as valuable biomarkers for gut health and dysbiosis.[1][2]
This document provides detailed application notes and protocols for the investigation of 8-O-Methyl-urolithin C, a methylated derivative of Urolithin C, as a potential biomarker for gut health. While research on this specific methylated form is nascent, the known anti-inflammatory properties of Urolithin C and other methylated urolithins provide a strong rationale for its investigation.[4] The presence of a "Uro-C methyl ether glucuronide" has been confirmed in human urine, indicating its formation and circulation in the body.[5]
Data Presentation
Table 1: Concentration of Urolithin C and its Derivatives in Human Biological Samples
| Analyte | Biological Matrix | Concentration Range | Study Population/Intervention | Reference |
| Urolithin C | Plasma | 0.01–0.5 ng/mL | Healthy adults after 4 weeks of pecan consumption | [6] |
| Urolithin C Glucuronide | Plasma | Not significantly different from free Urolithin C | Healthy adults after 4 weeks of pecan consumption | [6] |
| Urolithin C methyl ether glucuronide | Urine | AUC(µmol h−1): 1142 | Healthy volunteers after acute intake of Jabuticaba dessert | [5] |
| Total Urolithins (including Urolithin C) | Plasma | 0.2–20 μM | Humans after consumption of ellagitannin-rich foods | [7] |
Table 2: In Vitro Bioactivity of Urolithin C
| Assay | Cell Line | Treatment | Effect | IC50 / Effective Concentration | Reference |
| Anti-proliferative Activity | PC12 cells | Urolithin C | Inhibition of cell proliferation | Strongest among Urolithins A, B, and C | [8] |
| Anti-inflammatory Activity | RAW 264.7 macrophages | Urolithin C (25 µg/mL) + LPS | Reduction of pro-inflammatory cytokines (IL-2, IL-6, TNF-alpha) | 25 µg/mL | [9] |
| NF-κB Inhibition | RAW 264.7 macrophages | Urolithin C + LPS | Abrogation of NF-κB p65 phosphorylation and nuclear translocation | Not specified | [9] |
Mandatory Visualization
Caption: Metabolic pathway of ellagitannins to this compound.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. raybiotech.com [raybiotech.com]
- 3. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
- 7. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 8-O-Methyl-urolithin C for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on solubilizing 8-O-Methyl-urolithin C for in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a methylated derivative of Urolithin C, a metabolite produced by the gut microbiota from ellagitannins found in foods like pomegranates, berries, and nuts. Like many polyphenolic compounds, urolithins and their derivatives often exhibit poor aqueous solubility. The methylation of the hydroxyl group in this compound further increases its lipophilicity, potentially reducing its solubility in aqueous buffers and cell culture media, which can pose a significant challenge for in vitro studies.
Q2: What are the recommended primary solvents for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of urolithins and their derivatives. For the parent compound, Urolithin C, a solubility of up to 50 mg/mL in DMSO has been reported, often requiring sonication to fully dissolve.[1][2] Given the increased lipophilicity of this compound, DMSO remains the solvent of choice. It is crucial to use anhydrous, high-purity DMSO, as hygroscopic DMSO can negatively impact the solubility of the compound.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[3][4] However, the tolerance to DMSO can vary significantly between cell lines, with primary cells and certain sensitive cell lines showing toxic effects at concentrations as low as 0.1%.[3] It is imperative to always include a vehicle control (media with the same final concentration of DMSO) in your experimental design to account for any solvent effects.
Q4: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What can I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to address this:
-
Optimize DMSO Concentration: Ensure your serial dilutions are performed in DMSO before the final dilution into the aqueous medium. This can help maintain the compound's solubility.
-
Use of Serum: If your cell culture medium is supplemented with serum (e.g., Fetal Bovine Serum - FBS), the proteins in the serum, such as albumin, can help to bind and solubilize hydrophobic compounds.
-
Employ Co-solvents or Excipients: For challenging compounds, the use of co-solvents or solubilizing agents in the final formulation can be beneficial. Options include PEG300, Tween-80, or cyclodextrins.[5]
-
Utilize Pluronic F-127: Pluronic F-127 is a non-ionic surfactant that can aid in the dispersion of hydrophobic compounds in aqueous solutions.[6][7][8] It is often used to facilitate the loading of fluorescent dyes into cells and can be applied to other lipophilic molecules.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or visible precipitate in the stock solution (in DMSO). | Incomplete dissolution. | Gently warm the solution (e.g., in a 37°C water bath) and use a bath sonicator to aid dissolution. Ensure you are using anhydrous DMSO. |
| Precipitation observed immediately upon dilution into cell culture medium. | The compound has exceeded its aqueous solubility limit. | Decrease the final concentration of this compound. Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. Pre-warm the cell culture medium to 37°C before adding the compound. Add the compound dropwise while gently vortexing the medium. |
| Cells appear stressed or show signs of toxicity in the vehicle control wells. | The final DMSO concentration is too high for the specific cell line. | Perform a dose-response experiment to determine the maximum tolerated DMSO concentration for your cells. Aim to keep the final DMSO concentration below 0.1% if possible. |
| Inconsistent or non-reproducible results in the assay. | The compound may be precipitating over the course of the experiment, leading to a decrease in the effective concentration. | Visually inspect the wells for precipitation at the end of the experiment. Consider using a lower, more soluble concentration. The inclusion of serum or a solubilizing agent like Pluronic F-127 in the assay medium could help maintain solubility. |
Quantitative Data Summary
Table 1: Solubility of Urolithin C and Related Compounds in Various Solvents
| Compound | Solvent | Solubility | Reference(s) |
| Urolithin C | DMSO | 50 mg/mL (with sonication) | [1][2] |
| Urolithin C | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [5] |
| Urolithin C | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [5] |
| Urolithin A | DMSO | 50 mg/mL (with sonication) | [9] |
| Urolithin B | Ethanol, DMSO, Dimethyl formamide | ~30 mg/mL |
Table 2: General Recommendations for Final DMSO Concentrations in In Vitro Assays
| Cell Type | Recommended Maximum DMSO Concentration | Key Considerations | Reference(s) |
| Most immortalized cell lines | 0.5% - 1% | Some cell lines can tolerate up to 1%, but 0.5% is a safer starting point. | [3][10][11] |
| Primary cells | ≤ 0.1% | Primary cells are generally more sensitive to solvent toxicity. | [3] |
| Sensitive cell lines (e.g., neuronal cells, stem cells) | ≤ 0.1% | These cell types may exhibit altered differentiation or viability at higher DMSO concentrations. | [12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
-
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: ~258.23 g/mol ).
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Solubilization using Pluronic F-127 for Cell-Based Assays
-
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 1)
-
20% (w/v) Pluronic F-127 in DMSO
-
Sterile cell culture medium
-
-
Procedure:
-
Immediately before use, in a sterile microcentrifuge tube, mix equal volumes of the 10 mM this compound stock solution and the 20% Pluronic F-127 solution. For example, mix 10 µL of the compound stock with 10 µL of the Pluronic F-127 solution.
-
Gently vortex the mixture.
-
Dilute this mixture into pre-warmed (37°C) cell culture medium to achieve the desired final concentration of this compound. For example, to achieve a final concentration of 10 µM, add 2 µL of the mixture to 1 mL of cell culture medium. This will result in a final DMSO concentration of 0.2% and a final Pluronic F-127 concentration of 0.02%.
-
Add the final working solution to your cells.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Generalized signaling pathway interaction of a bioactive compound.
References
- 1. Urolithin C | Calcium Channel | IGF-1R | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. lifetein.com [lifetein.com]
- 4. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protocol: Using Pluronic® F-127 to Solubilize Dyes for Cell Loading - Biotium [biotium.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the Challenges of 8-O-Methyl-urolithin C in Solution: A Technical Support Guide
Researchers, scientists, and drug development professionals often encounter stability issues when working with 8-O-Methyl-urolithin C. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges faced during experiments, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Q3: How should I store the stock solution of this compound?
A3: Stock solutions in DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions and cell culture media?
A4: Like many phenolic compounds, this compound is prone to degradation in aqueous solutions.[2] Stability can be affected by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[3] It is strongly recommended to prepare fresh dilutions in your experimental buffer or cell culture medium immediately before use.
Q5: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A5: The final concentration of DMSO in cell culture media should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected biological activity in experiments. | Degradation of this compound in the experimental solution. | • Prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment. • Minimize the time between preparing the final dilution and adding it to the experimental system. • Protect solutions from light and maintain them at a stable, cool temperature before use. • If experiments run for extended periods (e.g., over 24 hours), consider replacing the medium with freshly prepared this compound.[5] |
| Precipitation of the compound in aqueous buffer or media. | Poor solubility of this compound at the desired concentration. | • Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the tolerated limit for your experimental system (typically ≤ 0.1%). • Gentle warming and sonication can aid in the dissolution of the stock solution in DMSO.[6] • When diluting the DMSO stock in an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid and even dispersion. |
| High background or off-target effects observed in control wells. | Issues with the vehicle (DMSO) or degradation products of this compound. | • Always include a vehicle control (media with the same final concentration of DMSO) in your experimental setup. • Use high-purity, sterile-filtered DMSO for preparing stock solutions. • The recommendation to prepare solutions fresh before use will minimize the presence of potential degradation products. |
| Variability between different batches of the compound. | Differences in purity or handling of the compound. | • Purchase this compound from a reputable supplier and always refer to the certificate of analysis. • Follow consistent procedures for storing and preparing solutions for every experiment. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Solvent | Storage Temperature | Duration |
| Powder | N/A | -20°C | Long-term |
| Stock Solution | DMSO | -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Table 2: Exemplary Concentrations Used in In Vitro Studies with Urolithin C
| Application | Cell Line | Concentration Range | Reference |
| Insulin Secretion Assay | INS-1 cells | 2 - 20 µM | [4] |
| Anti-inflammatory Assay | RAW 264.7 macrophages | 12.5 - 200 µg/mL | [7] |
| Apoptosis Induction | PC12 cells | 100 - 300 µg/mL | [8] |
Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells
This protocol is adapted from studies investigating the effect of Urolithin C on insulin secretion.[4]
-
Cell Culture: Culture INS-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of this compound: Prepare a 20 mM stock solution of this compound in DMSO. Store at -80°C.
-
Seeding: Seed INS-1 cells in a 24-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Starvation: On the day of the experiment, gently wash the cells twice with a glucose-free Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 0.1% BSA. Then, pre-incubate the cells in the same buffer for 2 hours at 37°C.
-
Treatment: Discard the pre-incubation buffer. Add KRBB containing a non-stimulating concentration of glucose (e.g., 2.8 mM) or a stimulating concentration of glucose (e.g., 11.2 mM). Add the desired concentrations of this compound (e.g., 2, 5, 10, 20 µM) by diluting the DMSO stock solution. Ensure the final DMSO concentration is constant across all wells, including the vehicle control (≤ 0.1%).
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant from each well. Centrifuge to remove any cellular debris and store at -20°C until insulin measurement.
-
Analysis: Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA kit.
Protocol 2: Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is based on studies evaluating the anti-inflammatory properties of Urolithin C.[7][9]
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Store at -80°C.
-
Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 12.5, 25, 50, 100, 200 µg/mL), diluted from the DMSO stock. Include a vehicle control.
-
Stimulation: After a pre-incubation period (e.g., 2 hours), stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A non-stimulated control group should also be included.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Gene Expression: Extract total RNA from the cells and perform RT-qPCR to analyze the expression of inflammatory genes (e.g., Nos2, Tnf, Il6).
-
Western Blot: Analyze the protein expression and phosphorylation status of key signaling molecules in the NF-κB pathway (e.g., p65, IκBα) in cell lysates.
-
Visualizations
Signaling Pathways
Caption: Urolithin C enhances glucose-stimulated insulin secretion.
Caption: Urolithin C inhibits the NF-κB inflammatory pathway.
References
- 1. Multi-Dimensional Analysis of Key Points in the Biological Activity, Chemical Synthesis and Biotransformation of Urolithin A [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ellagitannin metabolite urolithin C is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urolithins Modulate the Viability, Autophagy, Apoptosis, and Nephrin Turnover in Podocytes Exposed to High Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in 8-O-Methyl-urolithin C experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results during experiments with 8-O-Methyl-urolithin C.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, preparation, and application of this compound in experimental settings.
Question: I am observing high variability in my cell viability/proliferation assay results between experiments. What could be the cause?
Answer: Inconsistent results in cell-based assays using this compound can stem from several factors related to the compound's properties and handling:
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Compound Solubility and Stability: this compound, like other urolithins, has limited solubility in aqueous solutions.[1] Precipitation of the compound in your cell culture media can lead to inconsistent concentrations and, consequently, variable biological effects.
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Recommendation: Prepare a high-concentration stock solution in an organic solvent like DMSO.[2] When preparing your final working concentrations, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatment groups, including the vehicle control. Visually inspect your media for any signs of precipitation after adding the compound. Sonication can aid in dissolution.[2]
-
-
Stock Solution Integrity: The stability of this compound in solution over time can be a source of variability.
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Recommendation: Aliquot your stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.[1] It is advisable to prepare fresh working solutions for each experiment from a thawed aliquot.
-
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Interaction with Media Components: Components in the cell culture media, such as serum proteins, can potentially bind to this compound, affecting its bioavailability and effective concentration.
-
Recommendation: If you suspect media interactions, consider reducing the serum concentration during the treatment period, if your cell line can tolerate it. Ensure the serum percentage is consistent across all experiments.
-
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Cellular Metabolism: Cells can metabolize this compound, potentially altering its bioactivity. The metabolic rate can vary depending on the cell line and its passage number.
-
Recommendation: Use cells within a consistent and low passage number range for your experiments. If you suspect metabolism is a significant factor, you can perform time-course experiments to assess the stability of the compound in the presence of your cells.
-
Question: My HPLC-MS/MS analysis of this compound shows inconsistent peak areas and retention times. How can I troubleshoot this?
Answer: Variability in HPLC-MS/MS analysis can be due to issues with sample preparation, the analytical method, or the instrument itself.
-
Sample Preparation: Incomplete extraction or the presence of interfering substances from the sample matrix (e.g., cell lysates, plasma) can affect quantification.
-
Recommendation: Optimize your extraction protocol. For plasma samples, a protein precipitation step followed by solid-phase extraction (SPE) can improve sample cleanliness.[3] Ensure complete evaporation of the organic solvent and proper reconstitution in a solvent compatible with your mobile phase.
-
-
Chromatographic Conditions: Changes in mobile phase composition, gradient, or column temperature can lead to shifts in retention time.
-
Recommendation: Prepare fresh mobile phase for each run and ensure it is properly degassed. Use a column oven to maintain a stable temperature. Regularly check your HPLC system for leaks and ensure consistent flow rates.
-
-
Mass Spectrometer Settings: Inconsistent ionization or fragmentation can lead to variable peak areas.
-
Recommendation: Optimize the mass spectrometer parameters (e.g., collision energy, fragmentor voltage) for this compound. Use a stable internal standard to normalize for variations in sample preparation and instrument response.[3]
-
Question: I am not observing the expected biological activity of this compound in my experiments. What should I check?
Answer: A lack of expected biological effect can be due to several factors, from the compound itself to the experimental design.
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Compound Purity and Identity: The purity of your this compound can significantly impact its activity. Impurities from synthesis may have off-target effects or interfere with the compound's action.
-
Recommendation: Whenever possible, obtain a certificate of analysis (CoA) from your supplier detailing the purity of the compound. You can verify the identity and purity using analytical techniques like HPLC and mass spectrometry.
-
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Cell Line Sensitivity: The biological response to this compound can be cell-line specific.
-
Recommendation: Review the literature to confirm that the cell line you are using is responsive to urolithins or related compounds. It may be necessary to test a range of concentrations to determine the optimal dose for your specific cell line.
-
-
Experimental Conditions: The duration of treatment and the specific endpoint being measured are critical.
-
Recommendation: Ensure your treatment time is sufficient to observe the desired effect. For example, effects on cell proliferation may require longer incubation times than the activation of a signaling pathway. Confirm that your chosen assay is sensitive enough to detect the expected changes.
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Frequently Asked Questions (FAQs)
What is the proposed mechanism of action for this compound?
While the direct mechanism of this compound is still under investigation, it is hypothesized to share similarities with its parent compound, Urolithin C. Urolithin C has been shown to induce apoptosis through a mitochondria-mediated pathway and can activate the PI3K/Akt/mTOR signaling pathway.[4][5] The methylation at the 8-O position may influence its binding affinity to target proteins and its cellular uptake, potentially modulating its overall biological activity.
How should I prepare and store this compound?
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Storage: Store the solid compound at -20°C in a desiccated environment.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a high-quality, anhydrous organic solvent such as DMSO.[2]
-
Aliquoting and Storage of Stock: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1]
-
Working Solutions: On the day of the experiment, dilute the stock solution to the final desired concentration in your cell culture medium or assay buffer. Ensure thorough mixing and visually inspect for any precipitation.
What are typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the biological endpoint being measured. Based on studies with related urolithins, a starting concentration range of 1-50 µM is recommended for initial experiments.[4][6] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Quantitative Data Tables
Table 1: Solubility of Related Urolithins
| Compound | Solvent | Solubility | Reference |
| Urolithin A | DMSO | ~30 mg/mL | [1] |
| Urolithin A | DMSO:PBS (1:9, pH 7.2) | ~0.1 mg/mL | [1] |
| Urolithin C | DMSO | 50 mg/mL (204.75 mM) | [2] |
Table 2: Example HPLC-MS/MS Parameters for Urolithin C Analysis
| Parameter | Value | Reference |
| Column | C18 Kinetex EVO (2.1mm×150mm, 2.6μm) | [3] |
| Mobile Phase A | 1% Aqueous Formic Acid | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Gradient | Isocratic (30:70, B:A) | [3] |
| Flow Rate | 0.4 mL/min | [7] |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | [3] |
| Monitored Transition (Urolithin C) | m/z 243 → 187 | [3] |
| Internal Standard | Urolithin D (m/z 259 → 213) | [3] |
Note: These parameters are for Urolithin C and may require optimization for this compound.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution in your cell culture medium. Include a vehicle control with the same final DMSO concentration as the highest treatment group.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
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Washing: Wash the cells with cold PBS.
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Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
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Flow Cytometry: Analyze the stained cells by flow cytometry.
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Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathway and Workflow Diagrams
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Caption: Hypothesized PI3K/Akt signaling pathway for this compound.
Caption: Mitochondria-mediated apoptosis pathway induced by Urolithin C.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urolithin C | Calcium Channel | IGF-1R | TargetMol [targetmol.com]
- 3. Development and validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for the determination of urolithin C in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The ellagitannin metabolite urolithin C is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. View of LC–MS analysis of urolithin-related metabolites in human plasma reveals glucuronide conjugates as the primary species after 4-weeks of pecan consumption | Journal of Food Bioactives [isnff-jfb.com]
Technical Support Center: Optimization of Extraction Protocols for 8-O-Methyl-urolithin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 8-O-Methyl-urolithin C from natural sources. Due to the limited availability of specific literature on this compound, the protocols and data presented here are based on studies of its parent compound, Urolithin C, and other related phenolic compounds. These should serve as a strong starting point for the optimization of your specific extraction protocol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a methylated derivative of Urolithin C. Urolithins are metabolites produced by the gut microbiota from ellagitannins and ellagic acid, which are found in various fruits and nuts like pomegranates, berries, and walnuts.[1][2] Urolithins, including their methylated forms, are being investigated for a range of potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects.[3][4][5] The methylation of urolithins may influence their bioavailability and biological activity.
Q2: What are the primary natural sources for obtaining precursors to this compound?
A2: this compound itself is not commonly found in significant quantities directly in plants.[6] Instead, its precursors, ellagitannins and ellagic acid, are abundant in various natural sources.[1] These include:
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Fruits: Pomegranates, strawberries, raspberries, blackberries, and cloudberries.[1]
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Nuts: Walnuts, pecans, and chestnuts.[3]
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Other Sources: Oak-aged wines.[1]
The extraction process typically targets these precursors, which are then converted to urolithins, potentially including this compound, through biotransformation.
Q3: What are the most common methods for extracting urolithins and their precursors from natural sources?
A3: Several methods are employed for the extraction of phenolic compounds, including the precursors to urolithins, from plant materials. Common techniques include:
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Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[2]
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Maceration: This involves soaking the plant material in a solvent for a period to allow the target compounds to dissolve.
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Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to repeatedly wash the solid material with a fresh solvent.
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Pressurized Liquid Extraction (PLE): This technique uses solvents at elevated temperatures and pressures to improve extraction efficiency.
Q4: Which solvents are most effective for extracting urolithins and their precursors?
A4: The choice of solvent is critical for successful extraction.[2] For urolithins and their precursors, which are polar compounds, polar solvents are generally used. Aqueous mixtures of organic solvents are often more efficient than pure solvents. Commonly used solvents include:
The optimal solvent composition will depend on the specific plant matrix and the target compound.
Troubleshooting Guide
Problem 1: Low Yield of Target Compound
Q: I am consistently obtaining a low yield of what I believe to be this compound. What are the likely causes and how can I improve the yield?
A: Low extraction yield is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
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Inadequate Cell Lysis: The target compounds may be trapped within the plant cells.
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Solution: Ensure the plant material is finely ground to increase the surface area for solvent contact. For more robust plant materials, consider a pre-treatment step like freeze-drying followed by grinding.
-
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Suboptimal Solvent Choice: The solvent may not be effectively solubilizing the this compound.
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Solution: Experiment with different solvent systems. Since methylation slightly decreases polarity compared to Urolithin C, a systematic evaluation of solvent polarity is recommended. Start with a mid-range polarity solvent like 80% methanol in water and then test variations (e.g., 50-90% methanol or ethanol). The addition of a small amount of acid (e.g., 0.1% formic acid) can sometimes improve the extraction of phenolic compounds.
-
-
Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at a high enough temperature to be efficient.
-
Solution: Optimize the extraction time and temperature. For ultrasound-assisted extraction, try increasing the sonication time in increments (e.g., 30, 45, 60 minutes) and monitor the yield. Be cautious with temperature, as excessive heat can lead to the degradation of thermolabile compounds. A temperature range of 40-60°C is a good starting point for optimization.[2]
-
-
Inappropriate Solid-to-Solvent Ratio: Using too little solvent can result in an incomplete extraction, while using too much can lead to a dilute extract that is difficult to concentrate.[7][8][9]
-
Solution: Optimize the solid-to-solvent ratio. Ratios between 1:10 and 1:30 (g/mL) are commonly reported for phenolic compounds.[8] A higher ratio generally favors more complete extraction but needs to be balanced with solvent consumption and downstream processing.
-
Problem 2: Co-extraction of Impurities and Poor Selectivity
Q: My extract contains many other compounds, making the purification of this compound difficult. How can I improve the selectivity of my extraction?
A: Poor selectivity is a frequent challenge in natural product extraction. Here are some strategies to enhance the purity of your target compound in the initial extract:
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Solvent System Modification: The polarity of your solvent system is key to selectivity.
-
Solution: A step-wise extraction with solvents of increasing polarity can be effective. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds. Then, proceed with your polar solvent system to extract the urolithins.
-
-
Solid-Phase Extraction (SPE) Cleanup: SPE is a powerful technique for purifying extracts.
-
Solution: After the initial extraction, pass the crude extract through an appropriate SPE cartridge (e.g., C18) to remove highly polar or non-polar impurities. The selection of the SPE sorbent and elution solvents will need to be optimized for this compound.
-
Problem 3: Degradation of the Target Compound During Extraction
Q: I suspect that this compound is degrading during my extraction process. What could be causing this and how can I prevent it?
A: Phenolic compounds can be susceptible to degradation under certain conditions.
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Thermal Degradation: High temperatures can cause the breakdown of urolithins.
-
Solution: Use lower extraction temperatures and shorter extraction times. If using a heating method, ensure precise temperature control. Consider performing the extraction at room temperature or even on ice if the compound is particularly sensitive, though this may require longer extraction times.
-
-
Oxidative Degradation: Phenolic compounds are prone to oxidation, especially in the presence of light, oxygen, and certain enzymes.
-
Solution: Perform the extraction in amber glassware to protect it from light. Purging the extraction vessel with an inert gas like nitrogen can minimize exposure to oxygen. Adding antioxidants, such as ascorbic acid, to the extraction solvent may also help.
-
-
pH Instability: Extreme pH values can lead to the degradation of some compounds.
-
Solution: Maintain a mildly acidic to neutral pH during extraction unless optimization studies show otherwise. Buffering the extraction solvent can help to maintain a stable pH.
-
Problem 4: Emulsion Formation During Liquid-Liquid Extraction
Q: I am using liquid-liquid extraction for purification, but I'm having trouble with emulsion formation between the aqueous and organic layers. How can I resolve this?
A: Emulsion formation is a common problem in liquid-liquid extraction, particularly with complex plant extracts that may contain surfactant-like molecules.[10]
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Gentle Mixing: Vigorous shaking is a common cause of emulsions.
-
Solution: Instead of shaking, gently invert the separatory funnel multiple times to allow for partitioning of the analyte without creating a stable emulsion.[10]
-
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"Salting Out": Increasing the ionic strength of the aqueous phase can help to break emulsions.
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Solution: Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the polarity of the aqueous layer, forcing non-polar and amphiphilic molecules into the organic layer and promoting phase separation.[10]
-
-
Centrifugation: If the emulsion is persistent, mechanical force can be used to separate the phases.
-
Solution: Transfer the emulsion to centrifuge tubes and spin at a moderate speed. This will often force the layers to separate.
-
-
Filtration: Passing the emulsion through a bed of glass wool or a filter aid can sometimes help to break it.
Data Presentation
The following tables provide a summary of how different extraction parameters can influence the yield of phenolic compounds. This data, derived from studies on related compounds, should be used as a guide for optimizing the extraction of this compound.
Table 1: Effect of Solvent System on the Extraction of Phenolic Compounds
| Solvent System | Relative Yield of Phenolic Compounds | Notes |
| Water | Low to Moderate | Extracts highly polar compounds, but may be less effective for moderately polar compounds. |
| Methanol | High | Pure methanol can be effective for some compounds.[11] |
| Ethanol | High | A food-grade solvent, often preferred for extracts intended for consumption. |
| 80% Methanol in Water | Very High | Often provides a good balance of polarity for extracting a wide range of phenolic compounds.[12] |
| 80% Ethanol in Water | Very High | A common and effective solvent system for phenolic compounds.[8] |
| 80% Acetone in Water | High | Can be very effective but may extract more chlorophyll and other pigments.[2] |
Table 2: Influence of Temperature and Time on Extraction Yield
| Temperature (°C) | Extraction Time (min) | Relative Yield | Notes |
| 30 | 120 | High | Lower temperatures may require longer extraction times to achieve high yields.[13] |
| 40 | 60 | Optimal | A good starting point that balances efficiency and potential for thermal degradation.[8] |
| 50 | 30 | High | Increased temperature can reduce the required extraction time.[12] |
| 65 | 30 | High | Higher temperatures can further increase extraction rates but also the risk of degradation.[2] |
| >80 | <30 | Variable | High temperatures can lead to significant degradation of phenolic compounds.[2] |
Table 3: Impact of Solid-to-Solvent Ratio on Extraction Efficiency
| Solid-to-Solvent Ratio (g/mL) | Relative Extraction Efficiency | Notes |
| 1:5 | Low | May result in incomplete extraction due to insufficient solvent.[9] |
| 1:10 | Moderate to High | A common starting point for optimization.[7][13] |
| 1:20 | High | Often provides a good balance between yield and solvent usage.[9] |
| 1:30 | High to Optimal | Higher ratios can lead to more complete extraction.[8] |
| 1:40 | High | Further increases may not significantly improve yield and will increase solvent waste.[9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline. The parameters should be optimized for your specific plant material.
-
Sample Preparation:
-
Dry the plant material at 40°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., using a coffee grinder or a laboratory mill) to a particle size of approximately 0.5 mm.
-
-
Extraction:
-
Weigh 1 gram of the powdered plant material and place it into a 50 mL conical flask.
-
Add 20 mL of the extraction solvent (start with 80% methanol in water containing 0.1% formic acid). This corresponds to a 1:20 solid-to-solvent ratio.
-
Place the flask in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.
-
-
Sample Recovery:
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean collection vessel.
-
To maximize yield, re-extract the pellet with another 10 mL of the extraction solvent, sonicate for 15 minutes, centrifuge, and combine the supernatants.
-
Filter the combined supernatant through a 0.45 µm syringe filter into a pre-weighed round-bottom flask.
-
-
Solvent Removal:
-
Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at 40°C.
-
Once the solvent is removed, the crude extract can be further dried under a vacuum to obtain a solid residue.
-
-
Storage:
-
Store the dried extract at -20°C in an airtight, light-protected container.
-
Protocol 2: Analysis of this compound by HPLC-UV/MS
This protocol provides a starting point for the analytical determination of this compound.
-
Sample Preparation:
-
Dissolve a known amount of the dried extract in the mobile phase (e.g., 1 mg/mL).
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-UV/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
UV Detection: Monitor at wavelengths relevant for urolithins, such as 305 nm.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 10.0 50 15.0 95 18.0 95 18.1 5 | 20.0 | 5 |
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Mass Spectrometry (MS) Detection:
-
Use an electrospray ionization (ESI) source in negative ion mode.
-
Monitor for the specific m/z of this compound and its fragments for confirmation.
-
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Signaling pathway of Urolithin C in enhancing insulin secretion.[8][14]
Caption: Mitochondria-mediated apoptosis pathway induced by Urolithin C.[4][10][11][15]
References
- 1. Urolithins and Their Precursors Ellagic Acid and Ellagitannins: Natural Sources, Extraction and Methods for Their Determination [mdpi.com]
- 2. Gastrointestinal stability of urolithins: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Therapeutic Relevance of Urolithins, Intestinal Metabolites of Ellagitannin-Rich Food: A Systematic Review of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urolithin C suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Significance of Urolithins, the Gut Microbial Ellagic Acid-Derived Metabolites: The Evidence So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8,9-di-O-Methyl-urolithin C synthesis - chemicalbook [chemicalbook.com]
- 8. The ellagitannin metabolite urolithin C is a glucose‐dependent regulator of insulin secretion through activation of L‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Urolithin C, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. research.monash.edu [research.monash.edu]
Addressing matrix effects in LC-MS analysis of 8-O-Methyl-urolithin C.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 8-O-Methyl-urolithin C.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[3][4] Components of biological matrices such as proteins, lipids, salts, and endogenous compounds are common causes of matrix effects.[1]
Q2: How can I detect the presence of matrix effects in my this compound assay?
A2: A common method to assess matrix effects is the post-column infusion technique.[5][6] This involves infusing a standard solution of this compound at a constant rate into the LC flow after the analytical column, while a blank, extracted matrix sample is injected.[6] A stable baseline signal is expected; any deviation (dip or peak) indicates the retention times where co-eluting matrix components cause ion suppression or enhancement.[6] Another approach is to compare the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution at the same concentration. The ratio of these peak areas provides a quantitative measure of the matrix effect.[1]
Q3: What are the primary strategies to mitigate matrix effects?
A3: The main strategies to overcome matrix effects can be categorized as follows:
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Sample Preparation: Employing effective sample cleanup techniques to remove interfering components from the matrix.[1][4]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from matrix interferences.[1][4]
-
Method of Calibration: Using calibration techniques that compensate for matrix effects, such as matrix-matched calibration or the use of an appropriate internal standard.[1][5]
-
Instrumental Parameters: Adjusting MS source conditions to minimize the impact of interferences.[3]
Troubleshooting Guide
Below are common issues encountered during the LC-MS analysis of this compound, along with potential causes and recommended solutions.
Issue 1: Poor Signal Response or Complete Signal Loss for this compound
Possible Cause: Significant ion suppression due to co-eluting matrix components.
Solutions:
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing matrix components.[1] A mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties could be beneficial for isolating this compound and removing a broad range of interferences.
-
Liquid-Liquid Extraction (LLE): A study on urolithin C in rat plasma successfully used ethyl acetate for extraction with no significant matrix effects observed.[7][8] This could be a good starting point for this compound.
-
Protein Precipitation (PPT): While a simpler method, it may not provide sufficient cleanup for complex matrices, potentially leaving phospholipids and other interferences.[9]
-
-
Optimize Chromatography:
-
Gradient Modification: Adjust the mobile phase gradient to improve the separation between this compound and the interfering peaks identified through post-column infusion.[1]
-
Column Chemistry: Consider a different column chemistry. If using a standard C18 column, exploring a phenyl-hexyl or a pentafluorophenyl (PFP) column might offer different selectivity.
-
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, thereby minimizing their impact on ionization.[5] However, this approach is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution.[5]
Issue 2: Inconsistent and Irreproducible Quantitative Results
Possible Cause: Variable matrix effects between different samples or batches.
Solutions:
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects.[3] A SIL-IS for this compound will co-elute and experience similar ionization suppression or enhancement as the analyte, leading to a consistent analyte-to-internal standard ratio and more accurate quantification.[1]
-
Use of a Structural Analog as an Internal Standard: If a SIL-IS is unavailable, a structural analog that elutes close to this compound can be used. For instance, a validated method for urolithin C used urolithin D as an internal standard.[7][8]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to be analyzed.[1] This helps to ensure that the calibrators and the samples experience similar matrix effects.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Spike Method
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analytical standard of this compound into the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Spiked Matrix Sample): Extract a blank matrix sample using your established sample preparation protocol. Spike the this compound standard into the final, dried, and reconstituted extract at the same concentration as in Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Protocol 2: General Purpose Solid-Phase Extraction (SPE) for Urolithins
This protocol is a starting point and should be optimized for your specific matrix and analyte.
-
Sample Pre-treatment: Acidify the plasma/urine sample with formic acid (e.g., to 1% final concentration).
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.
-
Wash with 1 mL of methanol/water (e.g., 40:60, v/v) to remove less hydrophobic interferences.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data from different sample preparation techniques. Note that these are illustrative values and actual results will vary depending on the specific matrix and experimental conditions.
| Sample Preparation Method | Analyte | Matrix | Typical Recovery (%) | Typical Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (Ethyl Acetate) | Urolithin C | Rat Plasma | > 91% | Not Significant | [7][8] |
| Protein Precipitation | Desmopressin | Plasma | ~70-80% | > 50% (Suppression) | [10] |
| Reversed-Phase SPE | Desmopressin | Plasma | ~70-80% | > 50% (Suppression) | [10] |
| Mixed-Mode Cation Exchange SPE | Desmopressin | Plasma | > 80% | < 15% (Suppression) | [10] |
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for the determination of urolithin C in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Refining Cell Culture Conditions for 8-O-Methyl-urolithin C Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-O-Methyl-urolithin C in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a methylated derivative of Urolithin C, which is a metabolite produced by the gut microbiota from ellagitannins found in foods like pomegranates, berries, and nuts. Urolithins, including their methylated forms, are of interest to researchers for their potential anti-proliferative, pro-apoptotic, and anti-inflammatory properties in various cell types.[1][2][3] The methylation at the 8-hydroxy position may alter its bioavailability, cell permeability, and biological activity compared to its parent compound, Urolithin C.
Q2: How do I prepare a stock solution of this compound?
This compound, similar to other urolithins, is sparingly soluble in aqueous solutions but readily soluble in organic solvents like dimethyl sulfoxide (DMSO).[3]
-
Recommended Protocol for Stock Solution Preparation:
-
Dissolve the lyophilized this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Q3: What is the recommended working concentration of this compound for cell treatment?
The optimal working concentration of this compound will vary depending on the cell line and the specific biological question being investigated. Based on studies with the parent compound, Urolithin C, effective concentrations typically range from the low micromolar (µM) to the high micromolar range.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: What is a typical treatment duration for this compound in cell culture?
Treatment duration can range from a few hours to several days, depending on the cellular process being studied.
-
Short-term (1-6 hours): Often used to study rapid signaling events, such as protein phosphorylation.
-
Mid-term (12-48 hours): Commonly used to assess effects on cell viability, apoptosis, and cell cycle progression.[1]
-
Long-term (72 hours or more): May be necessary to observe effects on cell proliferation and differentiation.
It is recommended to perform a time-course experiment to determine the optimal treatment duration for your experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate formation in culture medium upon adding this compound. | - The final concentration of DMSO in the medium is too high. - The compound has low solubility in the culture medium. - Interaction with components in the serum or medium. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. - Prepare the final working solution by diluting the DMSO stock in pre-warmed complete culture medium and vortexing gently before adding to the cells. - Consider using a serum-free medium for the treatment period if serum components are suspected to cause precipitation. |
| No observable effect or inconsistent results. | - The concentration of this compound is too low. - The treatment duration is too short. - The compound may have degraded. - Cell line is resistant to the treatment. | - Perform a dose-response experiment with a wider range of concentrations. - Conduct a time-course experiment to identify the optimal treatment duration. - Use freshly prepared working solutions from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution. - Verify the sensitivity of your cell line to similar compounds or consider using a different cell line. |
| High levels of cell death in the control (vehicle-treated) group. | - DMSO toxicity. | - Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of DMSO alone. |
| Variability between replicate wells or experiments. | - Uneven cell seeding. - Inconsistent compound concentration in each well. - Edge effects in the culture plate. | - Ensure a single-cell suspension before seeding and use a consistent pipetting technique. - Mix the treatment medium thoroughly before adding it to the wells. - Avoid using the outer wells of the culture plate, or fill them with sterile PBS to maintain humidity and minimize evaporation. |
Data Presentation
Table 1: Reported IC50 Values for Urolithin C in Various Cancer Cell Lines
Note: Data for this compound is limited. The following table provides data for the parent compound, Urolithin C, which can serve as a starting point for determining the effective concentration range for its methylated derivative.
| Cell Line | Cancer Type | Treatment Duration (h) | IC50 (µM) | Reference |
| RKO | Colorectal Cancer | 72 | 28.81 | [4] |
| HCT116 | Colorectal Cancer | 72 | 23.06 | [4] |
| DLD1 | Colorectal Cancer | 72 | 14.7 | [4] |
| PC12 | Pheochromocytoma | 12 | Not specified, but significant inhibition at 100-300 µg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Thaw Stock Solution: Remove an aliquot of the 10-50 mM this compound in DMSO stock solution from -20°C or -80°C storage and thaw at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Remember to account for the final volume in the well.
-
Prepare Working Solution: Pre-warm the appropriate volume of complete cell culture medium to 37°C. Add the calculated volume of the this compound stock solution to the pre-warmed medium.
-
Mix Thoroughly: Gently vortex the working solution to ensure homogeneity.
-
Treat Cells: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control with the same final concentration of DMSO.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is a standard method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[5][6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the culture medium and add 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Following incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Mandatory Visualization
Caption: Experimental workflow for this compound cell culture treatment.
Caption: Proposed mitochondria-mediated apoptosis pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Urolithin C, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway [agris.fao.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Urolithin C suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. protocols.io [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prevent the degradation of 8-O-Methyl-urolithin C during sample storage.
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 8-O-Methyl-urolithin C during sample storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Like many phenolic compounds, this compound is susceptible to degradation from exposure to several environmental factors. The primary factors of concern are:
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Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV or even ambient light can induce photodegradation.
-
pH: Both acidic and alkaline conditions can promote hydrolysis of the ether linkage and other structural changes.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic rings.
Q2: What are the recommended short-term and long-term storage conditions for this compound?
A2: For optimal stability, it is crucial to store this compound under controlled conditions. Based on general guidelines for urolithins and other phenolic compounds, the following storage conditions are recommended:
| Storage Duration | Temperature | Light Conditions | Atmosphere |
| Short-term (up to 1 month) | -20°C | In the dark (amber vials) | Inert gas (e.g., argon, nitrogen) |
| Long-term (up to 6 months) | -80°C | In the dark (amber vials) | Inert gas (e.g., argon, nitrogen) |
A commercial supplier of Urolithin C recommends storing stock solutions at -80°C for up to 6 months and at -20°C for up to 1 month.
Q3: How should I prepare stock solutions of this compound for storage?
A3: It is recommended to dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to prepare a stock solution. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Store these aliquots under the recommended temperature and light-protected conditions.
Q4: Are there any signs of degradation I should look for in my stored samples?
A4: Visual inspection of your sample solution can sometimes indicate degradation, such as a change in color. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the peak area of this compound in the chromatogram are strong indicators of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound purity over time, confirmed by HPLC. | Improper storage temperature. | Ensure samples are stored at -80°C for long-term storage or -20°C for short-term storage. Use a calibrated freezer and monitor the temperature regularly. |
| Exposure to light. | Store samples in amber-colored vials or wrap clear vials in aluminum foil to protect from light. Minimize exposure to ambient light during sample handling. | |
| Repeated freeze-thaw cycles. | Prepare single-use aliquots of your stock solution to avoid the need to thaw and re-freeze the entire stock. | |
| Presence of oxygen in the sample vial. | After aliquoting, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing. | |
| Unexpected peaks in HPLC chromatogram. | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products and confirm their retention times. This will help in distinguishing between impurities from synthesis and actual degradants. |
| Contamination of the sample or solvent. | Use high-purity solvents and clean labware. Prepare a blank sample (solvent only) to inject into the HPLC to check for contamination. | |
| Variability in experimental results between different sample aliquots. | Inconsistent sample handling. | Standardize your sample handling procedures. Ensure all aliquots are treated identically from storage to analysis. |
| Non-homogenous stock solution. | Ensure the stock solution is thoroughly mixed before aliquoting. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method. According to ICH guidelines, this involves subjecting the compound to harsh conditions to accelerate its degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl).
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M sodium hydroxide (NaOH).
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M hydrochloric acid (HCl) before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, expose a solution of the compound to the same thermal stress.
-
-
Photodegradation:
-
Expose a solution of this compound to a calibrated light source (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to exclude light and stored under the same temperature and humidity conditions.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water/acetonitrile with 0.1% formic acid).
-
Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to detect any new peaks corresponding to degradation products.
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation of this compound.
-
Identify and quantify the major degradation products.
Visualizations
Putative Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under hydrolytic conditions, leading to the cleavage of the methyl ether bond.
Caption: Putative hydrolytic degradation of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the key steps in performing a stability study for this compound.
Caption: Workflow for a forced degradation stability study.
Optimizing dosage and administration routes for in vivo studies of 8-O-Methyl-urolithin C.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-O-Methyl-urolithin C in in vivo studies. The information is designed to address specific challenges related to dosage and administration routes to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended administration routes for this compound in animal models?
A1: The most commonly reported administration route for urolithins, including their methylated analogs, is intraperitoneal (i.p.) injection. Oral gavage (p.o.) is also a viable option, particularly for studies investigating gut metabolism and systemic exposure after oral intake. Intravenous (i.v.) administration can be utilized for precise dosage control and rapid systemic distribution, bypassing first-pass metabolism. The choice of administration route should be guided by the specific research question and the target organ or system.
Q2: What is a typical dosage range for this compound in vivo?
A2: While specific dosage data for this compound is limited, studies on its parent compound, Urolithin C, and other urolithins provide a starting point. For intraperitoneal administration of Urolithin C in rats, a dose of 10 mg/kg has been used to study its pharmacokinetic profile[1]. In a colorectal cancer xenograft model, an in vivo dose of 3.6 mg/kg for Urolithin C was calculated based on its in vitro IC50 value. Dosages for other urolithins, such as Urolithin A and B, administered intraperitoneally have ranged from 2.5 mg/kg/day[2]. It is crucial to perform dose-response studies to determine the optimal dosage for your specific animal model and experimental endpoint.
Q3: How does the bioavailability of urolithins differ between oral and intravenous administration?
A3: Intravenous administration of compounds generally results in 100% bioavailability as the substance is introduced directly into the systemic circulation. Oral administration of urolithins, including their methylated forms, is subject to variable absorption and first-pass metabolism in the gut and liver, which can significantly reduce bioavailability. The bioavailability of orally administered compounds can be influenced by factors such as the formulation, the animal's gut microbiota, and the presence of food.
Troubleshooting Guides
Issue 1: Poor Solubility and Vehicle Selection
Problem: this compound, like many polyphenolic compounds, is expected to have low aqueous solubility, making it challenging to prepare stable and homogenous formulations for in vivo administration.
Solutions:
-
Vehicle Screening: A step-wise approach to vehicle selection is recommended. Start with common solubilizing agents. For oral gavage, vehicles such as a suspension in 0.5% carboxymethylcellulose (CMC) or a solution containing DMSO and Tween-80 in saline have been used for other urolithins[3]. For intravenous and intraperitoneal injections, co-solvents like polyethylene glycol 300 (PEG300), DMSO, and Tween 80 are often employed[1].
-
Use of Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility and stability[4]. This can be a particularly useful strategy for preparing solutions for intravenous administration.
-
pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Adjusting the pH of the vehicle (within a physiologically acceptable range of 5-9) may improve solubility[5].
-
Sonication: Gentle sonication can aid in the dissolution of the compound in the chosen vehicle. However, care should be taken to avoid degradation of the compound.
Issue 2: Precipitation of the Compound Upon Administration
Problem: A seemingly clear solution of a hydrophobic compound can precipitate upon injection into the aqueous environment of the body, leading to inaccurate dosing and potential local tissue irritation or embolism.
Solutions:
-
Formulation Optimization: The use of a co-solvent system that maintains the compound in solution upon dilution in an aqueous environment is critical. Formulations containing a combination of solvents like DMSO, PEG300, and a surfactant like Tween 80 can help prevent precipitation[1].
-
Slower Injection Rate: For intravenous administration, a slower injection rate allows for more gradual dilution of the formulation in the bloodstream, reducing the risk of precipitation.
-
In Vitro Precipitation Test: Before in vivo administration, perform a simple in vitro test by diluting the final formulation in a volume of saline or phosphate-buffered saline (PBS) that mimics the in vivo dilution to visually inspect for any precipitation.
Issue 3: High Inter-Individual Variability in Pharmacokinetic and Pharmacodynamic Responses
Problem: Significant variation in the plasma concentrations and biological effects of urolithins has been observed between individual animals, even when administered the same dose[2].
Solutions:
-
Sufficient Sample Size: Ensure that the number of animals per group is large enough to account for inter-individual variability and to achieve statistically significant results.
-
Controlled Animal Husbandry: Maintain consistent environmental conditions (e.g., diet, light-dark cycle, temperature) for all animals, as these factors can influence metabolism and physiological responses.
-
Normalization of Data: When possible, normalize experimental data to baseline values for each animal to reduce the impact of inter-individual differences.
-
Consider Gut Microbiota: For oral administration studies, be aware that the composition of the gut microbiota can significantly impact the metabolism of urolithins. While this compound is already methylated, further metabolism by gut bacteria could still occur.
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection (Hypothetical Protocol)
This protocol is a starting point and should be optimized based on the solubility of your specific batch of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the powder completely. For example, to prepare a 40 mg/mL stock solution, dissolve 2 mg of the compound in 50 µL of DMSO[1]. Vortex briefly and sonicate if necessary to ensure complete dissolution.
-
-
Vehicle Preparation:
-
In a separate sterile tube, prepare the co-solvent vehicle. A common formulation is a mixture of PEG300, Tween 80, and saline. For example, a vehicle could consist of 30% PEG300 and 5% Tween 80 in saline[1].
-
-
Final Formulation:
-
Slowly add the stock solution to the co-solvent vehicle while vortexing to ensure proper mixing and prevent precipitation.
-
For example, to achieve a final concentration of 2 mg/mL in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline, you would add 50 µL of the 40 mg/mL stock solution to a mixture of 300 µL PEG300, 50 µL Tween 80, and 600 µL saline[1].
-
-
Administration:
-
Administer the final formulation to the animal via intraperitoneal injection at the desired dosage. The injection volume should be appropriate for the size of the animal.
-
Quantitative Data Summary
| Parameter | Value | Animal Model | Administration Route | Reference |
| Dosage | 10 mg/kg | Male Wistar rat | Intraperitoneal | [1] |
| Half-life (t1/2) | 11.3 h | Male Wistar rat | Intraperitoneal | [1] |
| Total Clearance (CL/F) | 3.41 L/h/kg | Male Wistar rat | Intraperitoneal | [1] |
| Initial Volume of Distribution (V1/F) | 0.831 L/kg | Male Wistar rat | Intraperitoneal | [1] |
| Steady-state Volume of Distribution (Vss/F) | 55.6 L/kg | Male Wistar rat | Intraperitoneal | [1] |
Signaling Pathway Diagrams
Below are diagrams of key signaling pathways modulated by urolithins, which are likely relevant for the in vivo effects of this compound.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: Modulation of L-type Calcium Channels and Insulin Secretion.
References
- 1. Urolithin C | Calcium Channel | IGF-1R | TargetMol [targetmol.com]
- 2. worthington-biochem.com [worthington-biochem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. JP6787633B2 - Aqueous solution containing urolithins, a dry solid composition thereof, a method for producing them, and a method for stabilizing and solubilizing urolithins. - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Regioselective Synthesis of 8-O-Methyl-urolithin C Glucuronides
Welcome to the technical support center for the regioselective synthesis of 8-O-Methyl-urolithin C glucuronides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound glucuronides.
Issue 1: Low Yield of this compound
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Question: I am experiencing a low yield during the synthesis of the this compound intermediate before the glucuronidation step. What are the potential causes and solutions?
-
Answer: Low yields in the synthesis of the this compound core can arise from several factors:
-
Incomplete Reaction: The Ullmann condensation reaction for forming the dibenzo[b,d]pyran-6-one skeleton can be sluggish.
-
Solution: Ensure all reagents are pure and anhydrous. The copper catalyst is crucial; consider using freshly activated copper powder or a copper(I) salt for better reactivity. Prolonging the reaction time or increasing the temperature may also improve the yield, but monitor for decomposition.
-
-
Side Reactions: Over-methylation or methylation at undesired positions can occur if a selective protection strategy is not employed.
-
Solution: Before methylation, selectively protect the more reactive hydroxyl groups. For Urolithin C (3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-one), the acidity of the phenolic hydroxyls can influence reactivity. A common strategy is to use a bulky protecting group that will preferentially react with the less sterically hindered hydroxyls.
-
-
Purification Losses: this compound, being a phenolic compound, can be challenging to purify without significant loss of material.
-
Solution: Utilize column chromatography with a carefully selected solvent system. A gradient elution from a non-polar to a moderately polar solvent on silica gel is often effective. Consider using a stationary phase other than silica if tailing is an issue.
-
-
Issue 2: Lack of Regioselectivity in Glucuronidation
-
Question: My glucuronidation reaction on this compound is producing a mixture of 3-O- and 9-O-glucuronides. How can I achieve better regioselectivity?
-
Answer: Achieving regioselectivity in the glucuronidation of a dihydroxy compound like this compound requires a strategic approach:
-
Protecting Groups: The use of orthogonal protecting groups is essential. You need to selectively protect one hydroxyl group while the other is available for glycosylation.
-
Solution:
-
Selective Protection: Employ a protecting group that can be selectively introduced at either the 3- or 9-position. For instance, a sterically demanding protecting group like tert-butyldimethylsilyl (TBDMS) might preferentially protect the less hindered hydroxyl group. Alternatively, enzymatic protection could offer high regioselectivity.
-
Glucuronidation: Perform the glucuronidation reaction on the mono-protected intermediate. The Koenigs-Knorr reaction or methods using trichloroacetimidate donors are common.
-
Deprotection: Selectively remove the protecting group under conditions that do not cleave the newly formed glucuronide bond. For example, a TBDMS group can be removed with fluoride ions (e.g., TBAF), which is generally mild towards glycosidic bonds.
-
-
-
Enzymatic Glucuronidation: Biocatalysis can offer excellent regioselectivity.
-
Solution: Screen a panel of UDP-glucuronosyltransferases (UGTs) to identify an enzyme that selectively glucuronidates the desired position on this compound.[1]
-
-
Issue 3: Formation of Orthoester Byproducts in Koenigs-Knorr Reaction
-
Question: I am observing the formation of orthoester byproducts during the Koenigs-Knorr glucuronidation, which is reducing the yield of my desired β-glucuronide. How can I minimize this?
-
Answer: Orthoester formation is a known side reaction in the Koenigs-Knorr synthesis.[2]
-
Reaction Conditions: The choice of promoter and reaction conditions is critical.
-
Solution:
-
Promoter: Silver triflate is often a better promoter than silver carbonate in minimizing orthoester formation.
-
Temperature: Running the reaction at lower temperatures can favor the desired glycoside product.
-
Solvent: A non-participating solvent like dichloromethane is generally preferred.
-
-
-
Glycosyl Donor: The nature of the protecting groups on the glucuronic acid donor can influence the outcome.
-
Solution: Using a participating group at the C2 position of the glucuronic acid donor (e.g., an acetyl group) can help direct the formation of the 1,2-trans-glycosidic bond (β-glucuronide) and reduce orthoester formation.
-
-
Issue 4: Difficulty in Purifying the Final Glucuronide Product
-
Question: The synthesized this compound glucuronides are highly polar and difficult to purify by standard silica gel chromatography. What purification strategies are recommended?
-
Answer: The high polarity of glucuronides makes their purification challenging.
-
Chromatographic Techniques:
-
Reversed-Phase Chromatography: This is the most common method for purifying polar compounds.
-
Solution: Use a C18 reversed-phase column with a water/acetonitrile or water/methanol gradient containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. Preparative HPLC is often necessary for obtaining high-purity material.[3]
-
-
Supercritical Fluid Chromatography (SFC): SFC can be an effective alternative for separating isomeric glucuronides that are difficult to resolve by HPLC.[1]
-
Size-Exclusion Chromatography: For removing non-polar impurities, size-exclusion chromatography with a lipophilic gel (e.g., Sephadex LH-20) can be useful.
-
-
Solid-Phase Extraction (SPE):
-
Solution: Use SPE with a C18 or a mixed-mode sorbent for initial sample cleanup and enrichment of the glucuronide before final purification by preparative HPLC.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining a specific regioisomer of this compound glucuronide?
A1: A typical synthetic route would involve the following steps:
-
Synthesis of Urolithin C: Start with the synthesis of the Urolithin C core, for example, through a palladium-catalyzed intramolecular biaryl coupling reaction.
-
Orthogonal Protection: Selectively protect one of the free hydroxyl groups (at position 3 or 9) using an orthogonal protecting group strategy. For instance, protect one hydroxyl as a benzyl ether and the other as a silyl ether.
-
Methylation: Methylate the hydroxyl group at the 8-position.
-
Selective Deprotection: Remove one of the protecting groups to free up a single hydroxyl for glucuronidation.
-
Glucuronidation: Couple the mono-protected this compound with a protected glucuronic acid donor (e.g., a trichloroacetimidate or a glycosyl bromide).
-
Global Deprotection: Remove all remaining protecting groups to yield the final this compound glucuronide.
-
Purification: Purify the final product using preparative reversed-phase HPLC.
Q2: Which analytical techniques are essential for characterizing the synthesized this compound glucuronides?
A2: A combination of spectroscopic techniques is crucial for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment, including the anomeric proton of the glucuronic acid moiety (typically a doublet around 5.0-5.5 ppm with a coupling constant of ~7-8 Hz for the β-anomer).[4][5]
-
¹³C NMR: To identify all carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to confirm the site of glucuronidation by observing long-range correlations between the anomeric proton of the glucuronic acid and the carbon of the urolithin core.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound.
Q3: Are there any known signaling pathways affected by urolithins that I should be aware of for my biological studies?
A3: Yes, urolithins, particularly Urolithin A and C, have been shown to modulate several key signaling pathways involved in cellular health and disease:
-
PI3K/Akt/mTOR Pathway: Urolithin A can inhibit this pathway, which is often dysregulated in cancer, leading to reduced cell proliferation and survival.[6]
-
MAPK/ERK Pathway: This is another pro-proliferative pathway that can be modulated by urolithins.
-
NF-κB Signaling Pathway: Urolithin C has been shown to suppress inflammation by blocking the NF-κB signaling pathway.[7]
-
Mitochondria-mediated Apoptosis: Urolithin C can induce apoptosis in cancer cells through a mitochondria-mediated pathway, involving the Bcl-2/Bax ratio and caspase activation.[8][9]
Experimental Protocols
Protocol 1: Proposed Regioselective Synthesis of this compound-3-O-glucuronide
This protocol is a proposed synthetic route based on established methodologies for the synthesis of similar urolithin glucuronides. Optimization of reaction conditions may be necessary.
-
Protection of Urolithin C:
-
Dissolve Urolithin C in anhydrous DMF.
-
Add 1.1 equivalents of benzyl bromide and 1.5 equivalents of potassium carbonate.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC for the formation of the mono-benzylated product.
-
Isolate the major mono-benzylated isomer (presumed to be the 9-O-benzyl ether due to steric hindrance at the 8-position) by column chromatography.
-
-
Methylation:
-
Dissolve the 9-O-benzyl-urolithin C in anhydrous DMF.
-
Add 1.2 equivalents of methyl iodide and 1.5 equivalents of potassium carbonate.
-
Stir at room temperature for 4-6 hours.
-
Work up the reaction and purify the 9-O-benzyl-8-O-methyl-urolithin C by column chromatography.
-
-
Glucuronidation (Koenigs-Knorr):
-
Dissolve the 9-O-benzyl-8-O-methyl-urolithin C and 1.5 equivalents of acetobromo-α-D-glucuronic acid methyl ester in anhydrous dichloromethane.
-
Add 2.0 equivalents of silver carbonate.
-
Stir the reaction in the dark at room temperature for 24-48 hours.
-
Filter the reaction mixture through Celite and concentrate the filtrate.
-
Purify the protected glucuronide by column chromatography.
-
-
Deprotection:
-
Dissolve the protected glucuronide in a mixture of THF and water.
-
Add an excess of lithium hydroxide and stir at room temperature until the saponification of the methyl ester and acetyl groups is complete (monitor by TLC).
-
Neutralize the reaction and extract the product.
-
Dissolve the resulting compound in methanol and perform hydrogenolysis using Pd/C under a hydrogen atmosphere to remove the benzyl protecting group.
-
-
Purification:
-
Purify the final this compound-3-O-glucuronide by preparative reversed-phase HPLC using a water/acetonitrile gradient with 0.1% formic acid.
-
Data Presentation
Table 1: Hypothetical NMR Data for this compound-3-O-glucuronide
| Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
| Urolithin Core | ||
| H-1 | 7.8 (d, 8.5) | 125.0 |
| H-2 | 7.2 (dd, 8.5, 2.0) | 118.5 |
| H-4 | 7.0 (d, 2.0) | 110.0 |
| H-7 | 7.1 (s) | 115.0 |
| 8-OCH₃ | 3.9 (s) | 56.5 |
| H-10 | 7.4 (s) | 120.0 |
| Glucuronic Acid | ||
| H-1' | 5.1 (d, 7.5) | 101.0 |
| H-2' | 3.5 (t, 8.0) | 74.0 |
| H-3' | 3.6 (t, 8.5) | 76.0 |
| H-4' | 3.4 (t, 9.0) | 72.0 |
| H-5' | 3.8 (d, 9.5) | 75.5 |
| C-6' (COOH) | - | 172.0 |
Note: This data is hypothetical and for illustrative purposes. Actual chemical shifts may vary.
Visualizations
Caption: Proposed synthetic workflow for this compound-3-O-glucuronide.
References
- 1. Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucuronidation of Methylated Quercetin Derivatives: Chemical and Biochemical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urolithin C, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Biological Activity of Synthetic 8-O-Methyl-urolithin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthetic 8-O-Methyl-urolithin C against its parent compound, Urolithin C. The following sections present a summary of their performance in key biological assays, detailed experimental protocols, and visualizations of the implicated signaling pathways to aid in research and development.
Comparative Biological Activity Data
The biological activities of Urolithin C and its methylated derivatives have been investigated across several domains, primarily focusing on their anti-inflammatory, antioxidant, and anti-proliferative properties. The methylation of Urolithin C, as in this compound, can significantly alter its biological efficacy.
Anti-Inflammatory Activity
The anti-inflammatory potential of Urolithin C and its methylated counterpart, 8,9-dimethyl-O-urolithin C (MUC), has been evaluated by assessing their ability to inhibit the production of key inflammatory mediators in stimulated human neutrophils.
| Compound | Concentration (µM) | IL-8 Inhibition (%) | MMP-9 Inhibition (%) | Myeloperoxidase (MPO) Release Inhibition (%) |
| Urolithin C | 20 | - | - | 63.8 ± 8.6 |
| 8,9-dimethyl-O-urolithin C (MUC) | 20 | - | - | - |
Data sourced from Piwowarski et al., 2014.
Urolithin C has been shown to suppress inflammation by blocking the NF-κB signaling pathway in LPS-induced RAW 264.7 macrophages.[1] At a concentration of 25 µg/mL, Urolithin C efficiently reduced the expression of pro-inflammatory cytokines such as IL-2, IL-6, and TNF-alpha, while increasing the anti-inflammatory cytokine TGF-beta1.[1]
Antioxidant Activity
The antioxidant capacity of urolithins is often correlated with the number of available hydroxyl groups.[2] Studies have shown that methylation of these hydroxyl groups can impact antioxidant potential.
| Compound | Assay | IC50 (µM) | Reference |
| Urolithin C | Cell-based Antioxidant Assay | 0.16 | Bialonska et al., 2009[3] |
| Methylated Urolithins | Cell-based Antioxidant Assay | No activity | Bialonska et al., 2009[2] |
| Urolithin C | DPPH Radical Scavenging Assay | 3.3 µg/mL | [1] |
| Urolithin D | DPPH Radical Scavenging Assay | 2.1 µg/mL | [1] |
| Urolithin A | DPPH Radical Scavenging Assay | 35.5 µg/mL | [1] |
One study reported that all methylated urolithins investigated showed no antioxidant activity in a cell-based assay.[2] In contrast, Urolithin C is among the most potent antioxidants of the urolithin family.[1][3]
Anti-proliferative Activity
Urolithin C has demonstrated significant anti-proliferative effects in various cancer cell lines.[4][5] Its methylated derivatives have also been investigated for their cytotoxic potential.
| Compound | Cell Line | IC50 (µM) | Reference |
| Urolithin C | RKO (Colon Cancer) | 28.81 (72h) | Yang et al., 2024[4] |
| Urolithin C | HCT116 (Colon Cancer) | 23.06 (72h) | Yang et al., 2024[4] |
| Urolithin C | DLD1 (Colon Cancer) | 14.7 (72h) | Yang et al., 2024[4] |
| Urolithin A | HT29 (Colon Cancer) | 25.45 | [6] |
| Urolithin A | SW480 (Colon Cancer) | 38.135 | [6] |
| Urolithin A | SW620 (Colon Cancer) | 53.561 | [6] |
| Methyl-urolithin A (mUA) | DU145 (Prostate Cancer) | 44.3 ± 2.9 (48h) | [7] |
Urolithin C has been shown to inhibit the proliferation of colorectal cancer cells by inducing apoptosis and arresting the cell cycle at the G2/M phase.[4] While direct comparative data for this compound is limited, studies on other methylated urolithins, such as methyl-urolithin A, indicate that they retain anti-proliferative properties.[7]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability and Anti-proliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines (e.g., HCT116, DLD1, RKO)
-
Complete cell culture medium
-
Test compounds (Urolithin C, this compound)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Antioxidant Capacity (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Test compounds
-
Ascorbic acid (positive control)
-
96-well plate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a series of dilutions of the test compounds and the positive control in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined as the concentration of the sample that scavenges 50% of the DPPH radicals.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample. This protocol is for analyzing the phosphorylation status of key proteins in the NF-κB and AKT/mTOR pathways.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples by heating with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein can be quantified to assess the effect of the compounds on the signaling pathways.
Signaling Pathways and Experimental Workflows
The biological effects of Urolithin C and its derivatives are often mediated through the modulation of key cellular signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Silico and In Vitro Study of Antioxidant Potential of Urolithins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urolithins, intestinal microbial metabolites of Pomegranate ellagitannins, exhibit potent antioxidant activity in a cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Urolithin C suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-O-Methyl-urolithin C and Urolithin C: A Guide for Researchers
An objective comparison of the biochemical properties and biological activities of Urolithin C and its methylated derivative, 8-O-Methyl-urolithin C, supported by available experimental data. This guide is intended for researchers, scientists, and professionals in drug development.
Urolithins, metabolites produced by the gut microbiota from ellagic acid and ellagitannins found in foods like pomegranates, berries, and nuts, have garnered significant scientific interest for their potential health benefits. Among them, Urolithin C has been a subject of various studies exploring its anti-inflammatory, anti-cancer, and other biological activities. Its methylated form, this compound, remains a less-explored derivative, presenting a gap in our comprehensive understanding of urolithin bioactivity. This guide provides a comparative analysis of these two compounds based on the currently available scientific literature.
Biochemical Profile
| Feature | Urolithin C | This compound |
| Chemical Formula | C13H8O5 | C14H10O5 |
| Molar Mass | 244.20 g/mol | 258.23 g/mol |
| Structure | 3,8,9-trihydroxy-6H-dibenzo[b,d]pyran-6-one | 3,9-dihydroxy-8-methoxy-6H-dibenzo[b,d]pyran-6-one |
| Solubility | Soluble in DMSO | Data not readily available, likely soluble in DMSO and other organic solvents |
| Synthesis | Can be chemically synthesized from ellagic acid through various metabolic activities. | Can be synthesized, for instance, from 2-bromo-5-methoxybenzoic acid and resorcinol. |
Comparative Biological Activities: A Data-Driven Overview
Direct comparative studies on the broad biological activities of this compound and Urolithin C are scarce. However, a study on the pro-inflammatory activities in human neutrophils provides some of the only direct comparative data available.
Table 1: Comparative Effect on Pro-Inflammatory Activities in Human Neutrophils
| Biological Effect | Urolithin C | 8,9-dimethyl-O-urolithin C | 8-methyl-O-urolithin A |
| Inhibition of Elastase Release | Active, showed 39.0 ± 15.9% inhibition at 5 µM.[1] | Not reported | Not reported |
| Inhibition of Myeloperoxidase (MPO) Release | Active, inhibited by 63.8 ± 8.6% at 20 µM.[1] | Inactive | Inactive |
| Inhibition of IL-8 Production | Inactive | Inactive | Inactive |
| Effect on L-selectin (CD62L) Shedding | Inactive | Inactive | Active |
| Inhibition of Reactive Oxygen Species (ROS) Release | Inactive | Inactive | Active |
Note: The data for the methylated urolithin is for 8,9-dimethyl-O-urolithin C and 8-methyl-O-urolithin A, as direct data for this compound was not available in this comparative context.
In-Depth Analysis of Urolithin C
Due to the extensive research available, a more detailed overview of Urolithin C's biological activities and the experimental protocols used to determine them is possible.
Anti-Cancer Activity
Urolithin C has demonstrated significant anti-cancer properties in various cancer cell lines.
Table 2: Anti-Cancer Effects of Urolithin C
| Cancer Cell Line | Effect | IC50 Value | Reference |
| Colorectal Cancer (RKO, HCT116, DLD1) | Inhibited proliferation, induced apoptosis, and arrested the cell cycle at the G2/M phase. | RKO: 28.81 µM, HCT116: 23.06 µM, DLD1: 14.7 µM (at 72h) | [2] |
| Prostate Cancer (DU-145) | More effective antiproliferative effect compared to Urolithin A and B. | Not specified | [3] |
| PC12 (pheochromocytoma) | Inhibited proliferation and induced apoptosis. | Strongest anti-proliferation among Urolithins A, B, and C. | [4] |
Cell Culture and Treatment: Human colorectal cancer cell lines (RKO, HCT116, and DLD1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and treated with varying concentrations of Urolithin C (e.g., 15 µM and 30 µM) or DMSO as a control for 72 hours.[2]
Cell Proliferation Assay (CCK-8): Cell proliferation is assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The absorbance is measured at 450 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated.[2]
Apoptosis and Cell Cycle Analysis: For apoptosis analysis, cells treated with Urolithin C are harvested, stained with Annexin V-FITC and propidium iodide (PI), and analyzed by flow cytometry.[2][5] For cell cycle analysis, cells are fixed, stained with PI, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[2]
Anti-Inflammatory Activity
Urolithin C has been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.
Cell Culture and Stimulation: RAW 264.7 murine macrophage cells are cultured and seeded in 6-well plates. The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for a specified period to induce an inflammatory response. Following stimulation, cells are treated with Urolithin C (e.g., 25 µg/mL).[6]
Quantification of Cytokines: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]
Western Blot Analysis for NF-κB Pathway: To investigate the mechanism of action, the effect of Urolithin C on the NF-κB signaling pathway can be assessed. Protein extracts from treated cells are subjected to Western blot analysis to determine the phosphorylation status of key proteins in the NF-κB pathway, such as p65.[6]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.
References
- 1. d-nb.info [d-nb.info]
- 2. Urolithin C suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 4. Urolithin C, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway [agris.fao.org]
- 5. Urolithin C, a gut metabolite of ellagic acid, induces apoptosis in PC12 cells through a mitochondria-mediated pathway - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01548H [pubs.rsc.org]
- 6. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
8-O-Methyl-urolithin C and its Counterparts: A Comparative Analysis of Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro anticancer activities of 8-O-Methyl-urolithin A, a methylated derivative of Urolithin A, against other key urolithin metabolites: Urolithin A, Urolithin B, and Urolithin C. Urolithins, the gut microbiota-derived metabolites of ellagic acid found in pomegranates, berries, and nuts, have garnered significant interest for their potential as cancer chemopreventive and therapeutic agents. This report synthesizes available experimental data to offer a clear perspective on their relative potencies and mechanisms of action in cancer cells.
Comparative Anticancer Activity of Urolithin Metabolites
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various urolithin metabolites across different human cancer cell lines. These values represent the concentration of a compound required to inhibit the growth of 50% of the cancer cell population, providing a quantitative measure of its cytotoxic potency.
| Urolithin Metabolite | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) |
| 8-O-Methyl-urolithin A (mUA) | DU145 | Prostate Carcinoma | 44.3 ± 2.9 | 48 |
| Urolithin A | DU-145 | Prostate Carcinoma | > 100 | 48 |
| LNCaP | Prostate Carcinoma | 35.2 ± 3.7 | 48 | |
| HT-29 | Colon Adenocarcinoma | 25.45 | 48 | |
| SW480 | Colon Adenocarcinoma | 38.135 | 48 | |
| SW620 | Colon Adenocarcinoma | 53.561 | 48 | |
| HCT116 | Colorectal Carcinoma | 39.2 | 48 | |
| HCT116 | Colorectal Carcinoma | 19.6 | 72 | |
| T24 | Bladder Carcinoma | 43.9 | Not Specified | |
| Urolithin B | LNCaP | Prostate Carcinoma | 40 | 48 |
| DU-145 | Prostate Carcinoma | > 100 | 48 | |
| HT-29 | Colon Adenocarcinoma | > 100 | 48 | |
| Urolithin C | LNCaP | Prostate Carcinoma | 40 | 48 |
| DU-145 | Prostate Carcinoma | 40 | 48 | |
| RKO | Colorectal Carcinoma | 28.81 | 72 | |
| HCT116 | Colorectal Carcinoma | 23.06 | 72 | |
| DLD1 | Colorectal Carcinoma | 14.7 | 72 |
Key Findings from Comparative Data
Based on the available data, 8-O-Methyl-urolithin A demonstrates significant cytotoxic activity against the DU145 prostate cancer cell line, with an IC50 value of 44.3 µM.[1][2] In contrast, its parent compound, Urolithin A, and Urolithin B show much lower potency in the same cell line under similar conditions.[3]
Urolithin C exhibits comparable or even greater potency than 8-O-Methyl-urolithin A in certain cell lines. For instance, in colorectal cancer cell lines, Urolithin C has IC50 values as low as 14.7 µM.[4][5] Urolithin A also shows considerable activity across various colon cancer cell lines, with IC50 values ranging from 19.6 to 53.561 µM.[3]
These findings suggest that the methylation of Urolithin A at the 8-O position may enhance its anticancer activity in specific cancer types, such as prostate cancer. However, Urolithin C appears to be a particularly potent metabolite against colorectal cancer cells.
Signaling Pathways and Mechanisms of Action
Urolithin metabolites exert their anticancer effects through the modulation of various cellular signaling pathways, leading to cell cycle arrest, apoptosis, and inhibition of metastasis.
8-O-Methyl-urolithin A: Targeting microRNA-21
Studies on 8-O-Methyl-urolithin A in DU145 prostate cancer cells have revealed its ability to suppress cell viability by targeting microRNA-21 (miR-21).[2] Downregulation of miR-21 leads to the upregulation of its target proteins, PTEN and Pdcd4, which in turn inhibits the pro-survival Akt signaling pathway and activates the tumor suppressor FOXO3a. This cascade ultimately results in caspase-dependent apoptosis.[2]
Caption: Signaling pathway of 8-O-Methyl-urolithin A in prostate cancer cells.
Other Urolithin Metabolites: Diverse Mechanisms
Urolithins A, B, and C have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1][6][7][8] Their mechanisms of action involve the modulation of key regulatory proteins such as p53, p21, and Bcl-2, as well as the inhibition of signaling pathways like PI3K/Akt/mTOR.[5][9]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the urolithin metabolites (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of urolithins for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated with urolithins as described for the apoptosis assay and then harvested.
-
Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Conclusion
The available data indicates that urolithin metabolites, including the methylated derivative 8-O-Methyl-urolithin A, hold significant promise as anticancer agents. 8-O-Methyl-urolithin A shows notable potency against prostate cancer cells, while Urolithin C is particularly effective against colorectal cancer cell lines. The diverse mechanisms of action across different urolithins and cancer types underscore the need for further research to fully elucidate their therapeutic potential and to identify the most effective compounds for specific malignancies. The experimental protocols provided herein offer a foundation for researchers to build upon these important findings.
References
- 1. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 2. Methylated urolithin A, the modified ellagitannin-derived metabolite, suppresses cell viability of DU145 human prostate cancer cells via targeting miR-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Urolithin A and B Alter Cellular Metabolism and Induce Metabolites Associated with Apoptosis in Leukemic Cells [mdpi.com]
- 7. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urolithin A induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Urolithin Metabolites: A Comparative Guide
Introduction
Urolithins, the gut microbiota-derived metabolites of ellagitannins, are of significant interest to the scientific community due to their potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties. 8-O-Methyl-urolithin C, a specific urolithin metabolite, is a subject of ongoing research, necessitating robust and reliable analytical methods for its quantification in biological matrices. This guide provides a comparative overview of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography with UV detection (UHPLC-UV), for the analysis of urolithins. Due to the limited availability of specific validation data for this compound, this guide presents data from validated methods for the closely related and structurally similar analogues, Urolithin C and Urolithin A. These methods serve as excellent proxies and can be adapted for the analysis of this compound.
Comparative Analysis of Analytical Methods
The selection of an analytical method is contingent on the specific requirements of the study, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of a validated LC-ESI-MS/MS method for Urolithin C and a validated UHPLC-UV method for Urolithin A.
| Parameter | LC-ESI-MS/MS for Urolithin C | UHPLC-UV for Urolithin A |
| Linearity Range | 4.95 - 1085 µg/L | 0.100 - 10.000 µg/mL |
| Correlation Coefficient (r²) | > 0.994 | 0.9998 |
| Limit of Detection (LOD) | Not Reported | 0.051 µg/mL |
| Limit of Quantification (LOQ) | 4.95 µg/L | 0.103 µg/mL |
| Intra-day Precision (%RSD) | < 10% | Not Reported |
| Inter-day Precision (%RSD) | < 10% | 1.3% (Inter-operator) |
| Accuracy | 96.6 - 109% | Not Reported |
| Recovery | > 91% | 98 - 102% |
Experimental Protocols
LC-ESI-MS/MS Method for the Determination of Urolithin C in Rat Plasma
This method provides a highly sensitive and specific approach for the quantification of Urolithin C in a biological matrix.
Sample Preparation:
-
Plasma samples are extracted with ethyl acetate.
-
Urolithin D is utilized as an internal standard.
Chromatographic Conditions:
-
Column: C18 Kinetex EVO (2.1 mm × 150 mm, 2.6 µm)
-
Mobile Phase: Acetonitrile and 1% aqueous formic acid solution (30:70, v/v)
-
Flow Rate: Not specified
-
Injection Volume: Not specified
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative ion mode
-
Monitored Ion Transitions:
-
Urolithin C: m/z 243 → 187
-
Internal Standard (Urolithin D): m/z 259 → 213
-
Validation Parameters:
The method was validated for linearity, precision, accuracy, recovery, matrix effects, and stability. The calibration curve was linear over the range of 4.95-1085 µg/L with a correlation coefficient (r²) greater than 0.994. The intra- and inter-day precision were both less than 10%, and accuracies ranged from 96.6 to 109%. The mean extraction recovery for Urolithin C was greater than 91%. No significant matrix effects were observed.
UHPLC-UV Method for the Determination of Urolithin A in Health Products
This UHPLC method offers a robust and reliable approach for the quantification of Urolithin A, particularly in supplement formulations.
Sample Preparation:
-
Extraction of the sample is performed with pure methanol for 30 minutes to achieve a recovery rate of over 95%.
Chromatographic Conditions:
-
Instrument: Ultra-High-Performance Liquid Chromatography system
-
Column: ACQUITY UPLC CSH Fluoro Phenyl
-
Mobile Phase: Methanol-water gradient
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
Detection: UV detector, wavelength not specified
Validation Parameters:
This method was validated for linearity, sensitivity, repeatability, specificity, and precision[1]. The calibration curve for urolithin A demonstrated excellent linearity (r² = 0.9998) over a concentration range of 0.100–10.000 µg/mL[1]. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.051 µg/mL and 0.103 µg/mL, respectively[1]. The inter-operator precision, expressed as relative standard deviation (RSD), was 1.3%[1]. The recovery rates for spiked samples were consistently within the range of 98–102%[1].
Visualizing the Workflow and Biological Context
To aid in the understanding of the analytical process and the biological relevance of urolithins, the following diagrams are provided.
References
Reproducibility and robustness of 8-O-Methyl-urolithin C bioassays.
A Comparative Guide to the Bioassays of 8-O-Methyl-urolithin C and Related Urolithins
Introduction to Urolithins and this compound
Urolithins are a class of metabolites produced by the human gut microbiota from ellagitannins and ellagic acid, which are found in foods like pomegranates, berries, and nuts.[1] These compounds are absorbed into systemic circulation and have been the subject of extensive research due to their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Urolithin C (UC) and its methylated derivative, this compound, are among the various urolithins that have been investigated for their bioactivities. The number and position of hydroxyl groups, as well as methylation, appear to play a crucial role in their biological effects.[3][4]
Comparative Analysis of Bioassay Performance
The biological activities of urolithins are commonly assessed using a variety of in vitro bioassays. The following tables summarize quantitative data from studies evaluating the antioxidant, anti-inflammatory, and anti-proliferative effects of this compound and other urolithins.
Antioxidant Activity
The antioxidant potential of urolithins is a key area of investigation. Different assays measure various aspects of antioxidant capacity, such as radical scavenging activity or the ability to inhibit cellular reactive oxygen species (ROS) production.
Table 1: Comparison of Antioxidant Activity of Urolithins in a Cell-Based Assay
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Urolithin C | HL-60 | DCFH-DA | 0.16 | [3][5] |
| Urolithin D | HL-60 | DCFH-DA | 0.33 | [5] |
| Urolithin A | HL-60 | DCFH-DA | 13.6 | [3][5] |
| 8-O-Methyl-urolithin A | HL-60 | DCFH-DA | No activity | [5] |
| 8,9-di-O-Methyl-urolithin C | HL-60 | DCFH-DA | No activity | [5] |
| Ellagic Acid | HL-60 | DCFH-DA | 1.1 | [3] |
| Punicalagins | HL-60 | DCFH-DA | 1.4 | [3] |
Table 2: Comparison of Antioxidant Activity of Urolithins in Chemical Assays
| Compound | Assay | IC50 (µg/mL) | Reference |
| Urolithin D | DPPH | 2.1 | [6] |
| Urolithin C | DPPH | 3.3 | [6] |
| Urolithin A | DPPH | 35.5 | [6] |
| Urolithin B | DPPH | No activity | [6] |
These data suggest that the antioxidant activity of urolithins is highly dependent on their chemical structure, particularly the number of hydroxyl groups, with Urolithin C and D being the most potent in the assays presented.[3][5][6] Methylation appears to abolish the antioxidant activity in the DCFH-DA assay.[5]
Anti-inflammatory Activity
The anti-inflammatory effects of urolithins are often evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.
Table 3: Comparison of Anti-inflammatory Activity of Urolithins
| Compound | Cell Line | Stimulant | Endpoint | Effect (at 20 µM unless specified) | Reference |
| Urolithin C | Human Neutrophils | f-MLP | Elastase Release | Inhibition (39.0 ± 15.9 % at 5 µM) | [7] |
| Urolithin C | Human Neutrophils | LPS | IL-8 Production | No significant inhibition | [8] |
| Urolithin C | RAW 264.7 | LPS | Pro-inflammatory cytokines (IL-2, IL-6, TNF-α) | Significant reduction | [9] |
| 8,9-di-O-Methyl-urolithin C | Human Neutrophils | LPS | IL-8 Production | No significant inhibition | [8] |
| Urolithin A | Human Neutrophils | LPS | IL-8 Production | Significant inhibition | [8] |
| Urolithin B | Human Neutrophils | LPS | IL-8 Production | Significant inhibition | [8] |
The anti-inflammatory activity of urolithins can be cell-type and endpoint-specific. For instance, Urolithin C was effective at inhibiting elastase release in neutrophils but not IL-8 production, while it did reduce pro-inflammatory cytokines in macrophages.[7][8][9]
Anti-proliferative and Cytotoxic Activity
The potential of urolithins to inhibit cancer cell growth is another significant area of research.
Table 4: Comparison of Anti-proliferative Activity of Urolithins
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Urolithin C | DLD1 (colorectal cancer) | CCK-8 (72h) | 14.7 | [10] |
| Urolithin C | HCT116 (colorectal cancer) | CCK-8 (72h) | 23.06 | [10] |
| Urolithin C | RKO (colorectal cancer) | CCK-8 (72h) | 28.81 | [10] |
| Urolithin C | LNCaP (prostate cancer) | - | 35.2 ± 3.7 | [1] |
| Urolithin A | DU-145 (prostate cancer) | - | > 40 | [1] |
| Urolithin B | DU-145 (prostate cancer) | - | > 40 | [1] |
| 8-O-Methyl-urolithin A | DU145 (prostate cancer) | - | 44.3 ± 2.9 (48h) | [1] |
Urolithin C demonstrates potent anti-proliferative activity against colorectal and prostate cancer cell lines.[1][10] Interestingly, the methylated form of Urolithin A also shows activity against prostate cancer cells.[1]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and robustness of bioassay results. Below are representative methodologies for key experiments cited in this guide.
Cell-Based Antioxidant Assay (DCFH-DA)
This assay measures the ability of a compound to inhibit intracellular ROS production.
-
Cell Culture: Human myelomonocytic HL-60 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Stimulation: Cells are treated with phorbol-12-myristate-13-acetate (PMA) to induce oxidative stress.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test urolithins.
-
ROS Detection: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is added to the cells. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Data Analysis: The fluorescence intensity is measured using a fluorometer. The ability of the test compounds to inhibit DCFH oxidation is calculated, and IC50 values are determined.[5]
Anti-inflammatory Assay in Macrophages (ELISA)
This protocol is used to quantify the effect of urolithins on the production of pro-inflammatory cytokines.
-
Cell Culture: RAW 264.7 mouse macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cytotoxicity Assessment: An MTT assay is first performed to determine the non-toxic concentrations of the urolithins to be used in subsequent experiments.[9][11]
-
Cell Stimulation: Cells are seeded in plates and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Compound Treatment: Cells are co-incubated with LPS and different concentrations of the test urolithins.
-
Cytokine Quantification: After the incubation period, the cell culture supernatant is collected. The concentrations of pro-inflammatory (e.g., IL-6, TNF-α) and anti-inflammatory (e.g., TGF-β1) cytokines are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[9]
-
Data Analysis: The levels of cytokines in the treated groups are compared to the LPS-stimulated control group.
Cell Proliferation Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is used to assess the effect of urolithins on cell viability and proliferation.
-
Cell Culture: Colorectal cancer cells (e.g., DLD1, HCT116, RKO) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Urolithin C or other test compounds for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Assay Procedure: At the end of the treatment period, the CCK-8 solution is added to each well, and the plate is incubated for a specified time. The CCK-8 reagent contains a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan product.
-
Data Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control group, and IC50 values are calculated.[10][12]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the bioactivities of urolithins is essential. The following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: General workflow for in vitro bioassays.
Caption: Urolithin C inhibits the NF-κB signaling pathway.
Caption: Urolithin C suppresses the AKT/mTOR signaling pathway.
Conclusion and Recommendations for Robust Bioassay Development
The bioactivity of this compound and other urolithins is multifaceted and highly dependent on the specific chemical structure and the biological context of the assay. The presented data highlights the importance of comparing novel findings with existing literature on related compounds.
For researchers and drug development professionals, ensuring the reproducibility and robustness of bioassays is paramount. Based on the available information, the following recommendations are proposed:
-
Standardized Protocols: Adherence to detailed and standardized protocols, including cell line authentication, passage number, and reagent quality control, is essential.
-
Multiple Assays: Employing multiple, mechanistically distinct assays to evaluate a specific biological activity can provide a more comprehensive and robust assessment.
-
Appropriate Controls: The inclusion of positive and negative controls, as well as vehicle controls, is critical for data interpretation. For urolithin research, comparing the activity of a specific urolithin to other well-characterized urolithins (e.g., Urolithin A, Urolithin C) and the parent compound, ellagic acid, is highly recommended.
-
Concentration-Response Analysis: Determining the full concentration-response curve and calculating metrics such as IC50 or EC50 values are crucial for quantitative comparison.
-
Reporting of Methodological Details: Comprehensive reporting of all experimental details in publications is necessary to allow for independent replication and verification of findings.
By following these principles, the scientific community can build a more reliable and comprehensive understanding of the biological effects of this compound and other urolithins, ultimately facilitating their potential translation into therapeutic applications.
References
- 1. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 5. Ellagic Acid-Derived Urolithins as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Urolithin C suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Efficacy of 8-O-Methyl-urolithin C and Existing Drugs in Neuroinflammation and Cognitive Decline
For Immediate Release
A comprehensive review of preclinical in vivo studies suggests that 8-O-Methyl-urolithin C, a metabolite of ellagitannins found in pomegranates and other fruits, holds promise as a therapeutic agent for neuroinflammatory conditions and associated cognitive decline. This comparison guide provides an objective analysis of its efficacy alongside existing drugs used in the management of Alzheimer's disease, a neurodegenerative disorder characterized by significant neuroinflammation.
Executive Summary
Urolithins, gut microbial metabolites of ellagic acid, have garnered scientific interest for their potential health benefits, including anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] Methylated derivatives, such as this compound, are being investigated for their enhanced bioavailability and therapeutic potential. This guide synthesizes available in vivo data for a methylated urolithin analog and compares it with established Alzheimer's disease medications, namely Donepezil and Memantine.
In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of Methylated Urolithin A (a close analog of this compound) and existing drugs in mouse models of cognitive impairment and neuroinflammation.
| Drug/Compound | Animal Model | Dosage | Key Efficacy Endpoints | Results | Reference |
| Methylated Urolithin A (mUro A) | D-galactose-induced aging mice | 50 mg/kg/day (oral) | Improved learning and memory (Morris Water Maze), Reduced neuroinflammation (decreased glial cell activation), Ameliorated mitochondrial dysfunction | Significantly improved cognitive deficits, reduced neuroinflammatory markers, and enhanced mitochondrial function. | [3] |
| Donepezil | Scopolamine-induced memory impairment in mice | 3 mg/kg (oral) | Improved spontaneous alternations (Y-maze) | Significantly prevented the progression of memory impairment. | [4][5] |
| Memantine | 5XFAD transgenic mice (Alzheimer's model) | 10 mg/kg/day (i.p.) for 30 days | Reversed memory impairments (Contextual Fear Conditioning, Y-maze) | Reversed memory deficits in younger mice with moderate Aβ pathology, but had no benefit in older mice with advanced pathology. | [6] |
Detailed Experimental Protocols
A critical aspect of evaluating and comparing in vivo studies is understanding the methodologies employed. Below are detailed protocols for the key experiments cited in the efficacy comparison table.
Methylated Urolithin A Study in D-galactose-induced Aging Mice[3]
-
Animal Model: Male C57BL/6J mice were used. Aging was induced by daily subcutaneous injections of D-galactose (150 mg/kg) for 8 weeks.
-
Drug Administration: Methylated Urolithin A (mUro A) was administered orally at a dose of 50 mg/kg/day for the same 8-week period.
-
Cognitive Assessment (Morris Water Maze):
-
Acquisition Phase: Mice were trained to find a hidden platform in a circular pool of water for 5 consecutive days, with four trials per day. Escape latency (time to find the platform) was recorded.
-
Probe Trial: On the 6th day, the platform was removed, and mice were allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located was measured to assess spatial memory.
-
-
Neuroinflammation Assessment (Immunohistochemistry):
-
Brain tissue was collected, fixed, and sectioned.
-
Sections were stained with antibodies against Iba1 (a marker for microglia) and GFAP (a marker for astrocytes).
-
The number and morphology of activated microglia and astrocytes were quantified in the hippocampus and cortex.
-
Donepezil Study in Scopolamine-induced Memory Impairment Model[4][5]
-
Animal Model: Male ICR mice were used. Memory impairment was induced by a single intraperitoneal injection of scopolamine (1 mg/kg).
-
Drug Administration: Donepezil was administered orally at a dose of 3 mg/kg 60 minutes before the cognitive test.
-
Cognitive Assessment (Y-Maze):
-
Mice were placed in the center of a Y-shaped maze and allowed to freely explore the three arms for 8 minutes.
-
The sequence of arm entries was recorded.
-
Spontaneous alternation percentage was calculated as a measure of spatial working memory. An alternation is defined as consecutive entries into all three different arms.
-
Memantine Study in 5XFAD Transgenic Mice[6]
-
Animal Model: 5XFAD transgenic mice, which model key aspects of Alzheimer's disease pathology, were used at two different age groups (6-7 months and 12-15 months).
-
Drug Administration: Memantine was administered via intraperitoneal injection at a dose of 10 mg/kg/day for 30 days.
-
Cognitive Assessment:
-
Contextual Fear Conditioning: Mice were placed in a chamber and received a mild foot shock paired with an auditory cue. Memory was assessed by measuring the freezing response when placed back in the same chamber (contextual fear) or when presented with the auditory cue in a different environment (cued fear).
-
Y-Maze: Spontaneous alternation was measured as described in the Donepezil study.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these compounds exert their effects is crucial for drug development.
Urolithins and Methylated Derivatives
Urolithins, including their methylated forms, are known to modulate several key signaling pathways involved in inflammation and cellular health.[5] These include:
-
NF-κB Signaling Pathway: Urolithins can inhibit the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory cytokines.[7]
-
MAPK Signaling Pathway: Urolithins have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses and inflammation.[7]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism. Urolithins have been reported to influence this pathway, which can impact neuronal health and resilience.[8]
Donepezil
Donepezil is a centrally acting reversible acetylcholinesterase inhibitor. Its primary mechanism of action is to increase the levels of acetylcholine in the brain, a neurotransmitter important for memory and cognition.[9][10] Emerging evidence suggests it may also have effects on other pathways, including:
-
PI3K/Akt Pathway: Donepezil has been shown to activate the PI3K/Akt signaling pathway, which is involved in neuroprotection.[11]
-
MAPK Pathway: The drug may also modulate the MAPK pathway.[12]
Memantine
Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist. It works by blocking the effects of excessive levels of glutamate, a neurotransmitter that can lead to neuronal damage.[13][14] Its signaling involves:
-
NMDA Receptor Signaling: By blocking NMDA receptors, memantine protects neurons from excitotoxicity.
-
PI3K/Akt Pathway: Memantine has also been shown to require the activation of the PI3K/Akt pathway for its neuroprotective effects.[8]
Discussion and Future Directions
The available in vivo data suggests that methylated urolithins, as represented by mUro A, demonstrate significant potential in mitigating cognitive decline and neuroinflammation in a preclinical aging model. The observed efficacy is comparable to, and in some aspects, potentially broader than that of existing Alzheimer's disease drugs like Donepezil and Memantine, which primarily target neurotransmitter systems.
The multi-target nature of urolithins, modulating key inflammatory and cell survival pathways, presents an attractive therapeutic strategy for complex neurodegenerative diseases. However, it is crucial to note that the data for methylated urolithins is still preliminary. Direct comparative in vivo studies of this compound against existing drugs in standardized models of neuroinflammation and cognitive impairment are warranted to definitively establish its relative efficacy and therapeutic potential. Further research should also focus on the long-term safety and pharmacokinetic profile of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative studies of urolithins and their phase II metabolites on macrophage and neutrophil functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylated urolithin A, mitigates cognitive impairment by inhibiting NLRP3 inflammasome and ameliorating mitochondrial dysfunction in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Gut Microbiota Metabolite Urolithin B Improves Cognitive Deficits by Inhibiting Cyt C-Mediated Apoptosis and Promoting the Survival of Neurons Through the PI3K Pathway in Aging Mice [frontiersin.org]
- 5. Multi-Dimensional Analysis of Key Points in the Biological Activity, Chemical Synthesis and Biotransformation of Urolithin A [mdpi.com]
- 6. Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ellagitannin metabolite urolithin C attenuated cognitive impairment by inhibiting neuroinflammation via downregulation of MAPK/NF-kB signaling pathways in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revealing the mechanistic pathway of cholinergic inhibition of Alzheimer's disease by donepezil: a metadynamics simulation study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Donepezil suppresses intracellular Ca2+ mobilization through the PI3K pathway in rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. droracle.ai [droracle.ai]
- 14. go.drugbank.com [go.drugbank.com]
In Silico Docking Analysis of 8-O-Methyl-urolithin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico docking performance of 8-O-Methyl-urolithin C with various protein targets. Urolithins, the gut microbiota metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant interest for their potential therapeutic properties. Methylation of these compounds, such as in this compound, can significantly alter their biological activity and pharmacokinetic properties. This document summarizes available quantitative docking data, details the experimental protocols for computational studies, and visualizes the relevant biological signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.
Comparative Docking Performance of Urolithin Derivatives
While specific quantitative docking data for this compound is not extensively available in the public domain, studies on its parent compound, Urolithin C, and other methylated urolithins provide valuable insights into its potential interactions with protein targets. The following table summarizes the binding affinities of Urolithin C and related methylated urolithins against various proteins. This data serves as a benchmark for predicting the potential efficacy of this compound.
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| Urolithin C | Trypsin | Not Specified | -7.1 | HIS A:57, SER A:195 |
| Urolithin C | L-type Calcium Channel (Ca_v_1.2) | Homology Model | Not Specified | Not Specified[1] |
| Methyl Ether of Urolithin A | Acetylcholinesterase (AChE) | 4EY7 | Not Specified | Not Specified |
| Methyl Ether of Urolithin A | Butyrylcholinesterase (BChE) | 4BDS | Not Specified | Not Specified |
| Methyl Ether of Urolithin B | Monoamine Oxidase B (MAO-B) | 2V5Z | Not Specified | Not Specified |
| Urolithin A | Cyclooxygenase-2 (COX-2) | 5IKR | -7.97 | TYR355, PHE518, ILE517, GLN192 |
Experimental Protocols for In Silico Docking
The following provides a detailed methodology for molecular docking studies of urolithin derivatives, based on established protocols in the field. This can be adapted for specific studies on this compound.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and Kollman charges are assigned to the protein structure using software such as AutoDockTools.
-
Ligand Structure: The 3D structure of this compound is generated using a chemical drawing tool like ChemDraw and optimized using a suitable force field (e.g., MMFF94). Gasteiger charges are computed for the ligand.
2. Molecular Docking Simulation:
-
Software: Molecular docking is commonly performed using software such as AutoDock Vina, Schrödinger's Glide, or GOLD.
-
Grid Box Definition: A grid box is defined around the active site of the target protein to encompass all potential binding residues. The size and center of the grid box are crucial parameters and are determined based on the location of the co-crystallized ligand or through blind docking followed by focused docking.
-
Docking Algorithm: A genetic algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is frequently employed to explore the conformational space of the ligand within the protein's active site. A set number of docking runs are performed to ensure thorough sampling.
-
Scoring Function: The binding affinity of the ligand to the protein is evaluated using a scoring function that calculates the free energy of binding (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.
3. Analysis of Docking Results:
-
The docked conformations are analyzed to identify the most stable binding mode based on the binding energy.
-
The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
Signaling Pathways and Experimental Workflows
To understand the potential biological impact of this compound, it is essential to visualize the signaling pathways in which its potential target proteins are involved.
Experimental Workflow for In Silico Docking
Caption: A generalized workflow for in silico molecular docking studies.
Insulin Secretion Signaling Pathway
Urolithin C has been shown to modulate L-type calcium channels, which are crucial for insulin secretion. This pathway is a potential target for this compound.
Caption: Glucose-stimulated insulin secretion pathway highlighting the role of L-type Ca²⁺ channels.
AKT/mTOR Signaling Pathway
Urolithins have been implicated in the modulation of the AKT/mTOR pathway, which is critical in cell proliferation and survival, and a key target in cancer research.
Caption: The PI3K/AKT/mTOR signaling cascade, a key regulator of cell growth and survival.
References
A Head-to-Head Comparison of 8-O-Methyl-urolithin C and Its Parent Compounds: Urolithin C and Ellagic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of 8-O-Methyl-urolithin C and its parent compounds, Urolithin C and Ellagic Acid. The information is intended to support research and drug development efforts by offering a clear overview of their comparative efficacy in key therapeutic areas.
Introduction
Ellagitannins, found in various fruits and nuts, are metabolized by the gut microbiota into ellagic acid and subsequently into a series of compounds known as urolithins. Among these, Urolithin C has garnered significant interest for its potential health benefits. Methylation of urolithins, such as the formation of this compound, represents a further metabolic step that could modulate their biological activity. This guide provides a head-to-head comparison of 8,9-di-O-Methyl-urolithin C (as a proxy for this compound due to limited data on the mono-methylated form), Urolithin C, and Ellagic Acid, focusing on their anti-inflammatory, antioxidant, and anti-cancer properties.
Data Presentation
Anti-inflammatory Activity
| Compound | Assay | Target/Cell Line | Concentration | Inhibition | IC50 |
| 8,9-di-O-Methyl-urolithin C | IL-8 & MMP-9 Production | LPS-stimulated neutrophils | 20 µM | No significant activity | - |
| Elastase Release | f-MLP-stimulated neutrophils | 20 µM | No significant activity | - | |
| Urolithin C | Elastase Release | Cytochalasin A/f-MLP-stimulated neutrophils | 5 µM | 39.0 ± 15.9% | -[1] |
| Myeloperoxidase Release | f-MLP-stimulated neutrophils | 20 µM | 63.8 ± 8.6% | -[1] | |
| Protease (Trypsin) Inhibition | - | - | 80% | -[2] | |
| Cox-2, IL-2, IL-6, TNF-alpha Expression | LPS-induced RAW 264.7 macrophages | 25 µg/mL | Significant reduction | -[2] | |
| Ellagic Acid | Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | Gastric ulcerated mice | - | Significant reduction | -[3] |
| NF-κB, ERK1/2 pathway | - | - | Inhibition | -[3] |
Antioxidant Activity
| Compound | Assay | IC50 |
| Methylated Urolithins | Cell-based antioxidant assay | No activity reported |
| Urolithin C | Cell-based antioxidant assay | 0.16 µM[2][4] |
| DPPH radical scavenging assay | 3.3 µg/mL[5] | |
| Ellagic Acid | Cell-based antioxidant assay | 1.1 µM[1] |
| DPPH radical scavenging assay | 17 ± 4 µM[6] |
Anti-cancer Activity
| Compound | Cell Line | Assay | IC50 |
| Methylated Urolithin A (mUA) | DU145 (prostate cancer) | Cell Viability | 44.3 ± 2.9 μM (48h)[7] |
| Urolithin C | RKO (colorectal cancer) | Cell Viability (CCK-8) | 28.81 µM (72h)[8] |
| HCT116 (colorectal cancer) | Cell Viability (CCK-8) | 23.06 µM (72h)[8] | |
| DLD1 (colorectal cancer) | Cell Viability (CCK-8) | 14.7 µM (72h)[8] | |
| Ellagic Acid | MCF-7 (breast cancer) | Cell Viability (MTT) | 29.12 ± 1.15 μM[3] |
| MDA-MB-231 (breast cancer) | Cell Viability (MTT) | 20.51 ± 1.22 μM[3] | |
| T24 (bladder cancer) | Cell Viability | 20 µM[9] | |
| HeLa (cervical cancer) | Cell Viability (MTT) | 35 µg/mL |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in methanol or ethanol and protected from light. This is then diluted to a working concentration (typically 0.1 mM) with an absorbance of approximately 1.0 at 517 nm[10].
-
Sample Preparation: The test compounds (Ellagic Acid, Urolithins) are dissolved in a suitable solvent and prepared in a series of dilutions[10].
-
Reaction: The sample solutions are mixed with the DPPH working solution[10]. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes)[10].
-
Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer[10].
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined[9].
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight[11][12].
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (Ellagic Acid, Urolithins) and incubated for a specific period (e.g., 24, 48, or 72 hours)[12]. Control wells with untreated cells are also included.
-
MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) is added to each well[2].
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals[12].
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals[11].
-
Measurement: The absorbance of the purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader[11].
-
Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Neutrophil Elastase Release Assay
This assay measures the inhibition of elastase release from stimulated neutrophils, a key event in inflammation.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Cell Stimulation: Neutrophils are pre-incubated with the test compounds (Urolithins) at various concentrations before being stimulated with a chemoattractant such as N-formyl-methionyl-leucyl-phenylalanine (f-MLP) in the presence of cytochalasin A[1].
-
Enzyme Activity Measurement: After stimulation, the cell supernatant is collected, and the activity of released elastase is measured using a specific substrate that produces a fluorescent or colorimetric signal upon cleavage.
-
Inhibition Calculation: The percentage of inhibition of elastase release by the test compound is calculated by comparing the enzyme activity in the presence and absence of the compound.
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Signaling
Urolithin C and its parent compound, Ellagic Acid, exert their anti-inflammatory effects through the modulation of key signaling pathways. A primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa B) pathway .
Caption: Inhibition of the NF-κB pathway by Urolithin C and Ellagic Acid.
Antioxidant Mechanism
The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals, a process central to mitigating oxidative stress.
Caption: Free radical scavenging by Urolithin C and Ellagic Acid.
Anti-cancer Experimental Workflow
The evaluation of anti-cancer activity typically follows a standardized in vitro workflow to determine the cytotoxic and apoptotic effects of the compounds on cancer cell lines.
References
- 1. Urolithins, intestinal microbial metabolites of Pomegranate ellagitannins, exhibit potent antioxidant activity in a cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ellagic Acid-Derived Urolithins as Modulators of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Urolithins: The Gut Based Polyphenol Metabolites of Ellagitannins in Cancer Prevention, a Review [frontiersin.org]
- 8. Urolithin C suppresses colorectal cancer progression via the AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Methylated urolithin A, the modified ellagitannin-derived metabolite, suppresses cell viability of DU145 human prostate cancer cells via targeting miR-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunomodulatory Role of Urolithin A on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Potential of 8-O-Methyl-urolithin C: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the anti-inflammatory effects of 8-O-Methyl-urolithin C, leveraging available data from its parent compound, Urolithin C, and other relevant urolithins. While direct in vivo animal model data for this compound is not yet available in the public domain, this document serves as a valuable resource for researchers by presenting existing evidence for related compounds and outlining established experimental protocols for future validation studies.
Executive Summary
Urolithins, the gut microbial metabolites of ellagitannins found in pomegranates, berries, and nuts, have garnered significant interest for their potential health benefits, including anti-inflammatory properties. This guide focuses on this compound, a methylated derivative of Urolithin C. Through a detailed examination of in vitro studies on Urolithin C and in vivo data from other urolithins, we provide a framework for understanding and evaluating the prospective anti-inflammatory efficacy of this compound in animal models.
In Vitro Anti-inflammatory Activity of Urolithin C
An in vitro study on lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophages provides compelling evidence for the anti-inflammatory potential of Urolithin C. The study demonstrates that Urolithin C significantly reduces the expression of key pro-inflammatory mediators.[1][2]
Table 1: Effect of Urolithin C on Pro-inflammatory Markers in LPS-Induced RAW 264.7 Macrophages[1]
| Treatment | Concentration | COX-2 Inhibition (%) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| Urolithin C | 25 µg/mL | Significant | Significant | Significant |
| Diclofenac | 1 mM | Significant | Significant | Significant |
| LPS Control | 1 µg/mL | - | - | - |
Note: The original study confirmed significant reductions but did not provide specific percentage values.
Comparative In Vivo Anti-inflammatory Effects of Urolithins and Standard Drugs
To contextualize the potential in vivo efficacy of this compound, we present data from the carrageenan-induced paw edema model, a standard for assessing acute inflammation. The data below showcases the effects of Urolithin A and common non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rodents
| Compound | Animal Model | Dosage | Route of Administration | Paw Edema Inhibition (%) | Time Point | Reference |
| Urolithin A | Mice | Not Specified | Oral | Significant Reduction | 1 hour | [3] |
| Indomethacin | Rats | 5 mg/kg | Intraperitoneal | Significant | 1-5 hours | [4] |
| Celecoxib | Rats | 50 mg/kg | Oral | Significant | 3 & 5 hours | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages[1][2]
-
Cell Culture: RAW 264.7 mouse macrophage cells are cultured in a suitable medium and plated in 96-well plates at a density of 15,000 cells per well.
-
Induction of Inflammation: Inflammation is induced by treating the cells with Lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 2 hours.
-
Treatment: Cells are then treated with various concentrations of the test compound (e.g., Urolithin C at 12.5, 25, 50, 100, and 200 µg/mL) or a positive control (e.g., Diclofenac) and incubated for 24 hours.
-
Assessment of Cell Viability: Cell viability is determined using the MTT assay.
-
Quantification of Inflammatory Markers: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2) in the cell culture supernatant are quantified using ELISA.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema[4][5]
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Grouping: Animals are divided into control, standard drug, and test compound groups.
-
Administration of Test Compounds: The test compound or standard drug (e.g., Indomethacin, Celecoxib) is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.
-
Induction of Edema: Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw of the animals.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of paw edema is calculated by comparing the paw volume in the treated groups with the control group.
Signaling Pathways and Experimental Workflow
Visual representations of biological pathways and experimental designs are essential for clear communication in scientific research.
Caption: Urolithin C inhibits the NF-κB signaling pathway.
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Conclusion and Future Directions
The available evidence strongly suggests that urolithins, as a class of compounds, possess significant anti-inflammatory properties. The in vitro data for Urolithin C, the parent of this compound, demonstrates a clear mechanism of action via the inhibition of the NF-κB signaling pathway. While direct in vivo studies on this compound are needed for definitive validation, the comparative data presented in this guide provides a solid foundation for researchers to design and conduct such investigations. Future studies should focus on establishing the pharmacokinetic and pharmacodynamic profile of this compound in established animal models of inflammation, such as the carrageenan-induced paw edema and LPS-induced systemic inflammation models.
References
- 1. Urolithin-C Suppresses Inflammation by Blocking NF-κB Signaling Pathway in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
Comparative metabolomics of gut microbiota in response to different urolithins.
For Researchers, Scientists, and Drug Development Professionals
Urolithins, the gut microbiota-derived metabolites of dietary ellagitannins found in pomegranates, berries, and nuts, are gaining significant attention for their potential health benefits. The two most abundant and studied urolithins, Urolithin A (Uro-A) and Urolithin B (Uro-B), have been shown to exert differential effects on host physiology, including anti-inflammatory, antioxidant, and anti-cancer activities. A critical aspect of their bioactivity is their interaction with and modulation of the gut microbiota itself. This guide provides a comparative analysis of the metabolomic response of the gut microbiota to different urolithins, supported by experimental data and detailed protocols.
Comparative Metabolomics: Urolithin A vs. Urolithin B
While direct, comprehensive untargeted metabolomics studies comparing the global metabolic output of gut microbial communities in response to Urolithin A versus Urolithin B are still emerging, existing research provides valuable insights into their differential effects on specific metabolic pathways.
Key Metabolic Shifts Induced by Urolithins:
Current research indicates that urolithins can modulate several key metabolic functions of the gut microbiota, including the metabolism of bile acids and the production of short-chain fatty acids (SCFAs).
| Metabolic Pathway | Effect of Urolithin A | Effect of Urolithin B | Key Findings |
| Bile Acid Metabolism | Negatively correlated with total, primary, secondary, and tertiary bile acids.[1] | Negatively correlated with ursodeoxycholic acid (a tertiary bile acid).[1] | Uro-A appears to be a primary driver in reducing the production of secondary bile acids, which have been linked to gut inflammation and cytotoxicity.[1] This suggests a potential mechanism for the gut-protective effects of Uro-A. |
| Cholesterol Metabolism | Associated with reduced fecal coprostanol levels.[1] | Less pronounced effect on coprostanol compared to Uro-A. | The reduction in coprostanol, a bacterially-produced metabolite of cholesterol, suggests that Uro-A may influence cholesterol metabolism by the gut microbiota.[1] |
| Short-Chain Fatty Acids (SCFAs) | Increased production of acetate and propionate observed in some studies with urolithin producers.[2] | Increased production of acetate and propionate observed in some studies with urolithin producers.[2] | The impact of direct urolithin administration on SCFA production by the gut microbiota requires further investigation, as current studies often involve the consumption of ellagitannin-rich foods, which can independently influence SCFA levels.[2] |
| Amino Acid Metabolism | Modulates metabolic pathways associated with amino acid metabolism.[3] | Modulates metabolic pathways associated with amino acid metabolism.[3] | Integrated metabolomic analyses suggest that urolithins can alter bacterial amino acid metabolism, though specific comparative data between Uro-A and Uro-B is limited.[3] |
Experimental Protocols
Reproducing and building upon existing research requires detailed methodologies. The following sections provide composite protocols for in vitro fermentation of gut microbiota with urolithins and subsequent metabolomic analysis based on established methods in the field.
In Vitro Fermentation of Gut Microbiota with Urolithins
This protocol describes a method for culturing a complex gut microbial community from fecal samples and exposing it to different urolithins.
Materials:
-
Fresh fecal sample from a healthy donor
-
Anaerobic chamber or system
-
Sterile anaerobic phosphate-buffered saline (PBS)
-
Basal fermentation medium (e.g., supplemented brain-heart infusion broth)
-
Urolithin A and Urolithin B stock solutions (dissolved in a suitable solvent like DMSO, with a solvent-only control)
-
Sterile, anaerobic culture tubes or a multi-well plate
-
Centrifuge
Procedure:
-
Fecal Slurry Preparation: Inside an anaerobic chamber, homogenize a fresh fecal sample (e.g., 1:10 w/v) in sterile, anaerobic PBS. Allow the mixture to settle for 5 minutes to pellet large debris.
-
Inoculation: Inoculate the basal fermentation medium with the fecal slurry supernatant (e.g., 2% v/v).
-
Treatment: Add Urolithin A or Urolithin B to the inoculated medium to achieve the desired final concentration (e.g., 10 µM, 50 µM). Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24-48 hours).
-
Sample Collection: At the end of the incubation, collect the culture samples. Centrifuge the samples to separate the bacterial pellet from the supernatant. Store both the supernatant and the pellet at -80°C for subsequent metabolomic analysis.
Metabolomics Analysis of Microbial Culture Supernatants by LC-MS
This protocol outlines the steps for analyzing the metabolic profile of the culture supernatants.
Materials:
-
Bacterial culture supernatants
-
Cold methanol (-20°C)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Liquid chromatography-mass spectrometry (LC-MS) system with a C18 reverse-phase column
Procedure:
-
Metabolite Extraction: To 100 µL of culture supernatant, add 400 µL of cold methanol. Vortex thoroughly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
LC-MS Analysis: Inject the filtered extract into the LC-MS system. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.
-
Data Analysis: Process the raw data using appropriate software for peak picking, alignment, and annotation. Perform statistical analysis to identify metabolites that are significantly different between the urolithin-treated and control groups.
Metabolomics Analysis of Volatile and Semi-Volatile Compounds by GC-MS
This protocol is suitable for the analysis of short-chain fatty acids and other volatile or semi-volatile metabolites.
Materials:
-
Bacterial culture supernatants or pellets
-
Derivatization agents (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
Internal standards
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Sample Preparation: Lyophilize the samples (supernatant or pellet) to dryness.
-
Derivatization: Reconstitute the dried sample in a suitable solvent and add the derivatization agent. Incubate at a specific temperature and time to allow for the chemical modification of the metabolites, making them volatile.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph will separate the volatile compounds, which are then detected and identified by the mass spectrometer.
-
Data Analysis: Process the chromatograms to identify and quantify the metabolites of interest based on their retention times and mass spectra, often by comparison to a library of known compounds.
Signaling Pathways and Logical Relationships
Urolithins can influence the gut microbial community not only by altering its metabolic output but also by interfering with bacterial communication systems.
Urolithin-Mediated Quorum Sensing Inhibition
One of the key described mechanisms of urolithin interaction with bacteria is the inhibition of quorum sensing (QS), a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. This is particularly relevant for pathogenic bacteria where QS controls virulence.
Caption: Urolithins A and B can inhibit quorum sensing in pathogenic bacteria by reducing the levels of signaling molecules.[4]
Experimental Workflow for Comparative Metabolomics
The following diagram illustrates the logical flow of a typical comparative metabolomics study investigating the effects of different urolithins on the gut microbiota.
Caption: A generalized workflow for the comparative metabolomic analysis of gut microbiota responses to different urolithins.
Conclusion
The comparative metabolomics of gut microbiota in response to different urolithins is a rapidly evolving field. While direct global metabolomic comparisons are still needed, current evidence strongly suggests that Urolithin A and Urolithin B differentially modulate key microbial metabolic pathways, particularly those involved in bile acid and cholesterol metabolism. Furthermore, the ability of urolithins to interfere with bacterial signaling, such as quorum sensing, highlights a novel mechanism by which these gut-derived metabolites can shape the microbial landscape and influence host health. The provided experimental protocols offer a foundation for researchers to further investigate the intricate metabolic interplay between urolithins and the gut microbiota. Future studies employing multi-omics approaches will be crucial to fully elucidate the comparative effects of different urolithins and their potential as therapeutic modulators of the gut microbiome.
References
Safety Operating Guide
Prudent Disposal of 8-O-Methyl-urolithin C: A Guide for Laboratory Professionals
Absence of specific disposal protocols for 8-O-Methyl-urolithin C necessitates a cautious approach based on the handling of similar urolithin compounds. Researchers and laboratory personnel must adhere to institutional guidelines and local, state, and federal regulations for chemical waste management.
Currently, a specific Safety Data Sheet (SDS) detailing the hazards and formal disposal procedures for this compound is not publicly available. However, safety data for related urolithin compounds, such as Urolithin A and Urolithin B, offer guidance on best practices for handling and disposal. These compounds are generally categorized as skin and eye irritants, with some forms also being harmful if swallowed or inhaled.[1][2][3] Given these potential hazards, this compound should be managed as a potentially hazardous substance.
Recommended Disposal Protocol
The following step-by-step guide is a conservative recommendation for the proper disposal of this compound, synthesized from information on similar compounds and general laboratory chemical waste procedures.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation
-
Solid Waste: Collect unadulterated this compound powder in a clearly labeled, sealed container designated for chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as hazardous solid waste.
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed container for liquid chemical waste.
Step 3: Waste Disposal Method Based on the guidance for other urolithins, the preferred method of disposal is incineration.[4]
-
Incineration: It is recommended to dissolve or mix the compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should be performed by a licensed hazardous waste disposal company.
-
Landfill: Do not dispose of this compound in regular trash or down the drain.[4] Improper disposal can lead to environmental contamination.
Step 4: Consultation and Compliance
-
Institutional Safety Office: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
-
Regulatory Adherence: Ensure that all disposal practices comply with local, state, and federal regulations.
Hazard Profile of Related Urolithins
The following table summarizes the known hazards of closely related urolithin compounds, which should be considered when handling this compound.
| Compound | CAS Number | Known Hazards |
| Urolithin A | 1143-70-0 | Causes skin irritation, Causes serious eye irritation.[1][5] |
| Urolithin B | 1139-83-9 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[2][3] |
| Urolithin C | 165393-06-6 | Combustible solid.[6] |
Experimental Workflow for Chemical Disposal
The following diagram illustrates a logical workflow for the safe disposal of a research chemical, such as this compound, for which a specific Safety Data Sheet is unavailable.
By following these conservative guidelines and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound and other novel research chemicals.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Urolithin A SDS - Download & Subscribe for Updates [sdsmanager.com]
- 6. ≥97% (HPLC), Insulin secretion activator, powder | Sigma-Aldrich [sigmaaldrich.com]
Personal protective equipment for handling 8-O-Methyl-urolithin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 8-O-Methyl-urolithin C (CAS 713519-19-8). Given the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on the safety data for structurally related urolithin compounds, such as Urolithin A and Urolithin B, and general best practices for handling chemical compounds in a laboratory setting. It is imperative to handle this compound with caution, assuming it may possess hazards similar to its analogues, which include potential skin and eye irritation.
I. Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not available, related urolithins are classified as irritants. Therefore, a precautionary approach is essential.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Protects against skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or goggles | Prevents eye contact and serious eye irritation. |
| Skin and Body Protection | Laboratory coat | Minimizes skin exposure to spills. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
II. Safe Handling and Operational Plan
A systematic approach to handling this compound is critical to ensure laboratory safety.
Experimental Workflow:
Caption: A step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
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Preparation:
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Designate a specific area for handling, preferably within a chemical fume hood to ensure adequate ventilation.
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Assemble all necessary materials, including the compound, solvents, and clean glassware.
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Put on the appropriate PPE as outlined in the table above.
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Handling:
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When weighing the solid compound, do so carefully to avoid generating dust.
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If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
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Conduct all experimental procedures within the designated, well-ventilated area.
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Cleanup:
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Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent.
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Segregate waste into solid and liquid streams as per your institution's disposal procedures.
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III. Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a labeled, sealed container. Dispose of as chemical waste in accordance with local, state, and federal regulations. |
| Liquid Waste | Collect in a labeled, sealed container. Do not pour down the drain. Dispose of as hazardous chemical waste. |
| Contaminated PPE | Dispose of as solid chemical waste. |
Important Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water and seek immediate medical attention. |
| Small Spill | Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with an appropriate solvent. |
| Large Spill | Evacuate the area and contact your institution's EHS department. |
By adhering to these safety and handling guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
